molecular formula C13H14N2 B1347015 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole CAS No. 28748-99-4

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Cat. No.: B1347015
CAS No.: 28748-99-4
M. Wt: 198.26 g/mol
InChI Key: HZICBKDUOSCVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICBKDUOSCVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182928
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28748-99-4
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28748-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028748994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-3-phenyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Mechanistic Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Utility

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole represents a critical scaffold in medicinal chemistry, bridging the structural gap between fully aromatic indazoles and saturated carbocycles. This fused bicyclic system—comprising a pyrazole ring fused to a cyclohexane ring—exhibits significant biological potential, acting as a core pharmacophore in anti-inflammatory agents, cannabinoid receptor ligands, and antimicrobial compounds.

This guide provides a rigorous, self-validating protocol for its synthesis. Unlike generic procedures, we dissect the Stork Enamine route for precursor generation and the Knorr-type cyclocondensation for the final heterocycle assembly, providing a complete "molecules-to-material" roadmap.

Retrosynthetic Analysis

To understand the forward synthesis, we must first disconnect the target molecule. The 4,5,6,7-tetrahydroindazole skeleton suggests a disconnection at the N–N bond (unlikely for synthesis) or, more practically, at the C–N bonds.

  • Disconnection: Removal of the hydrazine unit reveals a 1,3-dicarbonyl equivalent.

  • Synthon: A 1,3-diketone where one ketone is part of a ring.

  • Precursor: 2-Benzoylcyclohexanone .

This analysis dictates a two-phase synthetic strategy:

  • C-C Bond Formation: Acylation of cyclohexanone (via enamine) to install the phenyl group.

  • Heterocyclization: Condensation with hydrazine hydrate to close the pyrazole ring.

Phase I: Precursor Synthesis (2-Benzoylcyclohexanone)

Note: While commercially available, in-house synthesis ensures purity and allows for derivative expansion.

Mechanism: Stork Enamine Acylation

Direct acylation of cyclohexanone with benzoyl chloride often leads to poly-alkylation or O-acylation. The Stork Enamine synthesis forces mono-C-acylation by temporarily converting the ketone into a nucleophilic enamine.

  • Enamine Formation: Cyclohexanone reacts with morpholine (secondary amine) to form 1-morpholinocyclohexene.

  • Acylation: The enamine attacks benzoyl chloride. The iminium ion intermediate prevents further reaction (self-regulating mono-substitution).

  • Hydrolysis: Acidic workup restores the ketone moiety, yielding 2-benzoylcyclohexanone.

Phase II: Core Synthesis & Mechanism

Reaction: Condensation of 2-benzoylcyclohexanone with hydrazine hydrate.

The Mechanistic Pathway

The formation of the pyrazole ring is not a single concerted step but a cascade of nucleophilic attacks and eliminations.

  • Nucleophilic Attack (1): Hydrazine (a potent

    
    -effect nucleophile) attacks the more electrophilic carbonyl. While the exocyclic benzoyl carbonyl is conjugated, the cyclic ketone is sterically accessible. In acidic media, the carbonyl oxygen is protonated, enhancing electrophilicity.[1]
    
  • Hydrazone Formation: Elimination of water yields a mono-hydrazone intermediate.

  • Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the remaining carbonyl group.

  • Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrazole ring.

Visualization: Reaction Mechanism

The following diagram details the electron flow from reactants to the final fused system.

Mechanism Reactants 2-Benzoylcyclohexanone + Hydrazine Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (H+ cat) Hydrazone Mono-hydrazone Intermediate Inter1->Hydrazone - H2O (Elimination) Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Carbinolamine Cyclic Carbinolamine Cyclization->Carbinolamine Product 3-Phenyl-4,5,6,7- tetrahydro-1H-indazole Carbinolamine->Product - H2O (Aromatization)

Figure 1: Stepwise mechanistic pathway for the cyclocondensation of 1,3-diketones with hydrazine.

Experimental Protocol

This protocol is designed for reproducibility and scalability (10 mmol scale).

Materials
  • Substrate: 2-Benzoylcyclohexanone (2.02 g, 10 mmol)

  • Reagent: Hydrazine hydrate (80% or 98%, 15 mmol, 1.5 equiv)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: Glacial Acetic Acid (5-10 drops)

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-benzoylcyclohexanone in ethanol. The solution may be slightly yellow.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (50 g) with stirring.

    • The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove excess hydrazine, and recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Workflow Visualization

Workflow Start Start: Dissolve 2-Benzoylcyclohexanone in EtOH Add Add Hydrazine Hydrate + AcOH (cat) Start->Add Reflux Reflux 78°C (3-4 Hours) Add->Reflux Monitor TLC Check (Hex/EtOAc 3:1) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour onto Crushed Ice Monitor->Quench Conversion >95% Isolate Filtration & Recrystallization Quench->Isolate

Figure 2: Operational workflow for the laboratory synthesis of the target indazole.

Data Analysis & Characterization

Successful synthesis is validated by the following spectral signatures.

TechniqueParameterExpected Signal / ObservationInterpretation
Physical AppearanceWhite/Off-white crystalsHigh purity solid
Yield Mass75% – 85%Efficient cyclization
IR

(cm

)
3200–3350N–H stretching (Pyrazole)
IR

(cm

)
1610–1620C=N / C=C aromatic stretch
1H NMR

(ppm)
12.5 – 13.0 (s, 1H)NH (Broad, exchangeable)
1H NMR

(ppm)
7.30 – 7.80 (m, 5H)Phenyl group protons
1H NMR

(ppm)
2.50 – 2.80 (m, 4H)C4/C7 Methylene protons
1H NMR

(ppm)
1.70 – 1.90 (m, 4H)C5/C6 Methylene protons

Tautomerism Note: In solution (DMSO-


), the 1H-tautomer is generally favored over the 2H-tautomer due to thermodynamic stability, though rapid exchange may broaden the NH signal [1].

Green Chemistry Optimization (Microwave)

For high-throughput environments, the reflux method can be replaced by Microwave-Assisted Organic Synthesis (MAOS).

  • Conditions: Ethanol, Microwave irradiation (300W), 80–100°C.

  • Time: 5–15 minutes.

  • Advantage: Yields often increase to >90% with significantly reduced solvent usage [2].

References

  • Alkorta, I., & Elguero, J. (2005).[4][5][6] Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719–724.

  • Polo-Cuadrado, E., et al. (2016).[7] Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. Molecules, 21(7), 934.

  • Katritzky, A. R., et al. (2000).[4][5] The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms.[4][5][6] Advances in Heterocyclic Chemistry, 76, 157–323.[4][5]

Sources

physicochemical properties of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Scaffold / Privileged Structure Primary Application: Medicinal Chemistry (Kinase Inhibition, GPCR Ligands, Anti-inflammatory Agents)

Executive Summary

The 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a critical structural motif in modern drug discovery. As a fused bicyclic system combining a pyrazole ring with a saturated cyclohexane ring, it serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[1] Unlike its fully aromatic counterpart (indazole), the tetrahydro- derivative possesses a non-planar, lipophilic "hump" (the cyclohexane ring) which offers unique steric vectors for binding site occupancy, particularly in ATP-binding pockets of kinases (e.g., p38 MAPK) and allosteric sites of G-protein coupled receptors (GPCRs).

This technical guide analyzes the physicochemical architecture, synthetic pathways, and characterization protocols for this specific derivative, distinguishing it from its regioisomers (e.g., 1-phenyl analogs) to ensure precision in experimental design.

Structural Architecture & Isomerism

Core Topology

The molecule consists of a pyrazole ring fused at the 3,4-position to a cyclohexane ring, with a phenyl group substituted at the C3 position.[1]

  • Formula: C₁₃H₁₄N₂

  • Molecular Weight: 198.27 g/mol [1]

  • Stereochemistry: Achiral (planar pyrazole, puckered cyclohexane).[1]

Tautomerism (The Proton Shift)

Like all N-unsubstituted indazoles, this compound exhibits annular tautomerism.[1] The hydrogen atom can reside on either nitrogen atom (N1 or N2).[1]

  • 1H-Tautomer: Generally thermodynamically preferred in the solid state and non-polar solvents.[1]

  • 2H-Tautomer: Can be stabilized by specific solvent interactions or binding pocket environments (e.g., hydrogen bonding to a kinase hinge region).[1]

Regioisomerism (Critical Distinction)

Researchers often confuse the 3-phenyl derivative (phenyl attached to Carbon-3) with the 1-phenyl derivative (phenyl attached to Nitrogen-1). This distinction is controlled strictly by the synthetic precursors used.[1]

Isomerism Figure 1: Divergent Synthesis of Tetrahydroindazole Isomers Start Precursor Selection PathA 2-Benzoylcyclohexanone + Hydrazine Start->PathA Route A PathB 2-Formylcyclohexanone + Phenylhydrazine Start->PathB Route B Target 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (Target Compound) PathA->Target Cyclocondensation Isomer 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole (Regioisomer) PathB->Isomer Cyclocondensation

Physicochemical Profile

The following data aggregates experimental baselines for the tetrahydroindazole class and calculated values (QSPR) specifically for the 3-phenyl derivative.

PropertyValue / RangeDescription/Implication
Molecular Weight 198.27 g/mol Fragment-like; ideal for lead optimization.
LogP (Calculated) 3.2 – 3.5Highly lipophilic due to the phenyl and cyclohexyl rings.[1] Suggests high membrane permeability but potential solubility challenges in aqueous media.[1]
H-Bond Donors 1 (NH)The pyrazole NH is a critical donor for binding (e.g., to Glu/Asp residues).[1]
H-Bond Acceptors 1 (N:)The pyridinic nitrogen (N2) acts as the acceptor.[1]
TPSA ~28.7 ŲLow polar surface area indicates excellent blood-brain barrier (BBB) penetration potential.[1]
pKa (Predicted) ~1.5 (Basic N) / ~13.5 (Acidic NH)The molecule is amphoteric but primarily neutral at physiological pH (7.4).[1]
Melting Point >120°C (Predicted)Solid at room temperature.[1] (Core unsubstituted scaffold melts at 80-84°C; phenyl group significantly increases lattice energy).[1]
Solubility Low (Water) / High (DMSO, MeOH)Requires co-solvents (e.g., DMSO/PEG400) for biological assays.[1]

Synthetic Methodology

The most robust route to 3-phenyl-4,5,6,7-tetrahydro-1H-indazole is the cyclocondensation of a 1,3-dicarbonyl equivalent (2-benzoylcyclohexanone) with hydrazine. This is a variation of the Knorr Pyrazole Synthesis.

Reaction Workflow

Synthesis Figure 2: Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole R1 2-Benzoylcyclohexanone (1,3-Dicarbonyl equivalent) Step1 Condensation (Ethanol, Reflux, cat. AcOH) R1->Step1 R2 Hydrazine Hydrate (NH2NH2 • H2O) R2->Step1 Inter Hydrazone Intermediate (Transient) Step1->Inter Step2 Intramolecular Cyclization (- H2O) Inter->Step2 Prod 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Step2->Prod

Detailed Protocol

Note: All chemical operations must be performed in a fume hood wearing appropriate PPE.

  • Reagents:

    • 2-Benzoylcyclohexanone (1.0 equiv)

    • Hydrazine hydrate (1.2 – 1.5 equiv)[1]

    • Solvent: Ethanol (absolute) or Methanol.[1]

    • Catalyst: Glacial Acetic Acid (catalytic amount, 0.1 equiv).[1]

  • Procedure:

    • Dissolution: Dissolve 2-benzoylcyclohexanone in Ethanol (5 mL/mmol) in a round-bottom flask.

    • Addition: Add Hydrazine hydrate dropwise at room temperature. (Exothermic reaction may occur).[1]

    • Catalysis: Add catalytic acetic acid.[1]

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting ketone spot should disappear.[1]

    • Work-up: Cool the reaction mixture to room temperature.

      • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.[1]

      • Scenario B (No precipitate): Concentrate the solvent under reduced pressure.[1] Dissolve residue in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

  • Validation (Self-Validating Metrics):

    • 1H NMR (DMSO-d₆): Look for the disappearance of the benzoyl methine proton. The aromatic phenyl signals (multiplet, 5H) and the broad NH signal (approx. 12-13 ppm) confirm the structure.[1] The cyclohexyl protons will appear as multiplets (4H for CH₂-CH₂ and 4H for the allylic CH₂s).[1]

    • Mass Spectrometry: ESI+ [M+H]⁺ = 199.27.[1]

Solubility & Stability for Drug Development

Solubility Profiling

The 3-phenyl substituent significantly reduces aqueous solubility compared to the unsubstituted core.[1]

  • PBS (pH 7.4): Likely < 50 µM (Poor).[1]

  • DMSO: > 100 mM (Excellent).[1]

  • Formulation Strategy: For in vivo studies, avoid pure aqueous vehicles. Use:

    • 5% DMSO / 40% PEG400 / 55% Water.[1]

    • Cyclodextrin complexation (HP-β-CD) to encapsulate the hydrophobic phenyl ring.[1]

Metabolic Stability[1]
  • Oxidative Liability: The cyclohexane ring is susceptible to Cytochrome P450-mediated hydroxylation (benzylic oxidation positions 4 and 7).[1]

  • Aromatization: Under oxidative stress, the tetrahydro- ring can dehydrogenate to form the fully aromatic 3-phenylindazole, which is a potential metabolite that should be monitored in PK studies.

Biological Implications[1][2][3][4]

The 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold acts as a bioisostere for various biaryl systems.

  • Kinase Inhibition: The pyrazole NH and N: motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinases (e.g., p38, JNK).[1] The 3-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1]

  • Sigma Receptors: Substituted tetrahydroindazoles have shown high affinity for Sigma-2 receptors, relevant in CNS disorders and oncology.[1]

  • Anti-Inflammatory: Derivatives of this core inhibit COX enzymes and reduce nitric oxide (NO) production in macrophages.[1]

References

  • Core Scaffold Synthesis

    • Title: Synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives.[2][3][4][5][6][7]

    • Source:Journal of the American Chemical Society (Classic Knorr synthesis reference).[1]

    • Note: See also ChemSynthesis for physical d
  • Biological Activity (Sigma Receptors)

    • Title: Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.
    • Source:NIH / PMC.[1]

  • Indazole Review (Privileged Structures)

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][8]

    • Source:RSC Advances.
  • Physicochemical Data Source

    • Source: PubChem Compound Summary for 4,5,6,7-tetrahydro-1H-indazole (Core data extrapol
    • [1]

Sources

Structural Elucidation and Carbon-13 NMR Profiling of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the structural validation of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole using


C NMR spectroscopy.[1] Unlike fully aromatic indazoles, the tetrahydro- derivative presents a unique hybrid of aliphatic flexibility and aromatic rigidity, complicated by rapid annular tautomerism at the pyrazole core.[1] This document outlines a self-validating spectral assignment protocol, emphasizing solvent selection to mitigate exchange broadening and 2D NMR correlations (HMBC/HSQC) to definitively map the quaternary bridgehead carbons.

Part 1: Chemical Context & Structural Dynamics

The Scaffold

The molecule consists of a pyrazole ring fused to a cyclohexane ring (forming the 4,5,6,7-tetrahydroindazole core) with a phenyl substituent at the C3 position.[2] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for cannabinoid receptor ligands, anti-inflammatory agents, and antitumor drugs.[1]

The Tautomerism Challenge

In solution, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole exists in dynamic equilibrium between the 1H- and 2H- tautomers.[1]

  • 1H-Tautomer: Proton on the nitrogen adjacent to the cyclohexane bridge (N1).[1]

  • 2H-Tautomer: Proton on the nitrogen adjacent to the phenyl ring (N2).[1]

While the 1H-tautomer is generally thermodynamically favored in polar aprotic solvents, the rapid exchange rate can cause significant line broadening of the bridgehead carbons (C3a and C7a) in NMR spectra, often leading to their disappearance in standard acquisitions.

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (Thermodynamically Favored) T2 2H-Tautomer (Kinetic/Solvent Dependent) T1->T2 Rapid Proton Exchange (k_ex) Consequence Broadening of C3a/C7a Signals T1->Consequence T2->Consequence

Caption: Figure 1. Dynamic equilibrium between 1H and 2H tautomers leading to signal broadening.

Part 2: Experimental Methodology

Solvent Selection Strategy

Recommendation: DMSO-d


  (Dimethyl sulfoxide-d

).[1]
  • Causality: CDCl

    
     often allows rapid proton exchange and intermolecular hydrogen bonding, resulting in broad, undefined peaks for the pyrazole carbons.[1] DMSO-d
    
    
    
    acts as a strong hydrogen bond acceptor, "locking" the NH proton more effectively than chloroform, sharpening the signals and slowing the exchange rate on the NMR timescale.
Acquisition Parameters

To ensure detection of the quaternary carbons (C3, C3a, C7a, and Phenyl-C1'), the following parameters are mandatory:

ParameterSettingRationale
Pulse Sequence Inverse Gated Decoupling (optional) or Standard 1DInverse gated eliminates NOE for quantitative integration, though standard 1D is sufficient for assignment.
Relaxation Delay (D1) 3.0 - 5.0 seconds Quaternary carbons have long

relaxation times.[1] Short D1 results in signal saturation and loss of C3a/C7a peaks.[1]
Scans (NS) > 1024The molecule has low molecular weight, but quaternary signals are weak.[1] High signal-to-noise is required for HMBC cross-referencing.[1]
Temperature 298 K (25°C)If broadening persists, lowering the temperature (e.g., 273 K) can slow exchange to the slow-exchange limit, resolving distinct tautomers.

Part 3: Detailed Spectral Analysis[3]

Carbon Numbering Scheme
  • C3: Pyrazole carbon attached to Phenyl.[1][3]

  • C3a: Bridgehead carbon (shared by pyrazole/cyclohexane, near C3).[1]

  • C7a: Bridgehead carbon (shared by pyrazole/cyclohexane, near N1).[1]

  • C4-C7: Cyclohexane ring carbons (C4 is adjacent to C3a; C7 is adjacent to C7a).[1]

  • C1'-C6': Phenyl ring carbons (C1' is ipso).[1]

C NMR Chemical Shift Data (DMSO-d )

Note: Chemical shifts are approximate (± 1 ppm) due to concentration and temperature dependence.

Carbon TypePosition

(ppm)
Multiplicity (DEPT-135)Structural Logic
Bridgehead (Q) C7a 139.5 - 141.0CqDeshielded by adjacent Nitrogen (C=N character in 1H form).[1]
Bridgehead (Q) C3a 113.0 - 115.0CqShielded relative to C7a; beta to Nitrogen.[1]
Pyrazole (Q) C3 136.0 - 138.0CqDeshielded by aromatic ring current and pyrazole unsaturation.[1]
Phenyl (Q) C1' (Ipso) 133.0 - 134.5CqAttachment point to pyrazole.[1]
Phenyl (CH) C3'/C5' (Meta) 128.5 - 129.0CHStandard aromatic region.[1]
Phenyl (CH) C2'/C6' (Ortho) 125.0 - 126.0CHSlightly shielded/deshielded depending on torsion angle.[1]
Phenyl (CH) C4' (Para) 127.0 - 128.0CHStandard aromatic region.[1]
Aliphatic C4 22.0 - 24.0CH

Allylic-like position (near C3a).[1]
Aliphatic C7 22.0 - 24.0CH

Allylic-like position (near C7a).[1]
Aliphatic C5, C6 21.0 - 23.0CH

Homo-allylic; typically the most shielded signals.[1]
Diagnostic Signals[1][5]
  • The "Missing" Peaks: If C3a (~114 ppm) and C7a (~140 ppm) are invisible, the sample is likely undergoing intermediate exchange.[1] Action: Run the experiment at 300K or 270K.

  • Phenyl vs. Pyrazole C3: C3 and C1' (Ipso) are close in shift.[1] HMBC is required to distinguish them (see Section 4).

Part 4: Advanced Elucidation (2D NMR Validation)

To guarantee the structure, you must perform Heteronuclear Multiple Bond Correlation (HMBC).[1] This is the "Self-Validating" protocol.

The HMBC Logic Flow
  • Identify Phenyl Protons: The ortho-protons (H2'/H6') appear as a doublet around 7.4-7.8 ppm.[1]

  • Link Phenyl to Core: Look for a strong 3-bond correlation (

    
    ) from H2'/H6'  to a quaternary carbon around 137 ppm.[1] This carbon is C3. [4][5][6]
    
  • Identify Aliphatic Anchors: Identify the aliphatic protons at C4 (approx 2.6 ppm).[1]

  • Link Core to Bridgehead: Look for correlations from H4 to C3 (~137 ppm) and C3a (~114 ppm).[1]

HMBC_Flow H_Ortho Phenyl Ortho Protons (H2'/H6') C3 C3 (Pyrazole) ~137 ppm H_Ortho->C3 HMBC (3-bond) Definitive Link C1_Prime C1' (Phenyl Ipso) ~134 ppm H_Ortho->C1_Prime HMBC (2-bond) H_Ali Aliphatic Protons (H4 - Allylic) H_Ali->C3 HMBC (3-bond) C3a C3a (Bridgehead) ~114 ppm H_Ali->C3a HMBC (2-bond)

Caption: Figure 2. HMBC Correlation Network for structural validation.

References

  • Claramunt, R. M., et al. (2006).[1][3] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-422.[1] Link

  • Elguero, J., et al. (2002).[1] "Polymorphism vs. Desmotropy: The Cases of 3-Phenyl- and 5-Phenyl-1H-pyrazoles and 3-Phenyl-1H-indazole." Chemistry – A European Journal, 8(9), 2118-2128.[1] Link

  • López, C., et al. (2004).[1] "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 69(3).[1] Link

  • PubChem. (2025).[1] "4,5,6,7-Tetrahydro-1H-indazole Compound Summary." National Library of Medicine.[1] Link

Sources

Technical Guide: Infrared Spectroscopy of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for cannabinoid receptor ligands, anti-inflammatory agents, and antitumor drugs. Its structure combines a fused pyrazole-cyclohexane system (the "tetrahydroindazole" core) with a phenyl substituent at the C3 position.

Accurate infrared (IR) characterization of this molecule requires navigating two complex physicochemical phenomena: annular tautomerism and polymorphic hydrogen bonding . Unlike simple aromatics, the spectral signature of this compound is dynamic, shifting significantly based on sample state (solid vs. solution) and preparation method (KBr pellet vs. ATR).

This guide provides a rigorous, self-validating framework for interpreting the IR spectrum of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole, distinguishing the target molecule from synthetic impurities and tautomeric variants.

Structural Dynamics & Tautomerism

The critical challenge in analyzing indazoles is the mobility of the N-bonded proton. In the solid state, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole does not exist as isolated molecules but as hydrogen-bonded oligomers (dimers or catemers).

The Tautomeric Equilibrium

The pyrazole ring undergoes annular tautomerism between the 1H-tautomer and the 2H-tautomer . While the 1H-form is generally thermodynamically favored due to the steric influence of the 3-phenyl group and the fused ring strain, the 2H-form can be stabilized in polar solvents or specific crystal lattices.

  • 1H-Tautomer: Proton at N1.

  • 2H-Tautomer: Proton at N2.

This equilibrium manifests in the IR spectrum as a dramatic broadening of the N-H stretching region, often obscuring the aromatic C-H stretches.

Tautomerism T1 1H-Tautomer (Thermodynamically Favored) TS Transition State (Proton Transfer) T1->TS  Fast Exchange   HB Intermolecular H-Bonding (Broadens IR Band 3100-3300 cm⁻¹) T1->HB  Solid State   T2 2H-Tautomer (Minor Species) TS->T2 T2->HB

Figure 1: Tautomeric equilibrium and its impact on vibrational spectroscopy. The formation of H-bonded networks is the primary cause of band broadening in the high-frequency region.

Experimental Protocol: ATR vs. Transmission

To ensure data integrity, the choice of sampling technique is not arbitrary; it dictates the resolution of the hydrogen-bonding region.

Method A: Diamond ATR (Recommended for Routine ID)
  • Rationale: Attenuated Total Reflectance (ATR) requires no sample dilution, minimizing moisture absorption (which interferes with N-H analysis).

  • Protocol:

    • Clean the diamond crystal with isopropanol; ensure background is flat.

    • Apply ~5 mg of solid sample.

    • Apply high pressure (>80 psi) to ensure contact. Note: Poor contact yields a noisy baseline in the 2000–2500 cm⁻¹ region.

    • Acquire 16 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Recommended for Structural Elucidation)
  • Rationale: Dispersing the sample in a KBr matrix disrupts the strong intermolecular H-bonding lattice slightly better than neat ATR, often resolving the "broad" N-H band into distinct shoulders corresponding to different H-bond geometries.

  • Protocol:

    • Dry KBr powder at 110°C overnight (Critical: removes water interference at 3400 cm⁻¹).

    • Mix sample:KBr at a 1:100 ratio.

    • Press at 10 tons for 2 minutes to form a transparent disc.

Comprehensive Spectral Analysis

The spectrum is divided into four diagnostic zones. Assignments are based on first-principles vibrational spectroscopy of fused pyrazoles and verified against literature on tetrahydroindazole derivatives.

Table 1: Functional Group Assignments
Frequency (cm⁻¹)Vibration ModeAssignment & Diagnostic Value
3100 – 3350

Stretch
Primary Diagnostic. Broad, intense band. Indicates H-bonded pyrazole N-H. In dilute solution (CCl₄), this shifts to a sharp peak ~3450 cm⁻¹.
3020 – 3080

Aromatic
Weak shoulders on the N-H slope. Specific to the 3-Phenyl ring protons.
2840 – 2950

Aliphatic
Scaffold Confirmation. Strong, sharp dual bands (asymmetric/symmetric) from the fused cyclohexane ring (positions 4,5,6,7). Differentiates this from fully aromatic indazoles.
1600 – 1620

/

Medium intensity. Pyrazole ring "breathing" mixed with phenyl ring modes.
1500 – 1580

Aromatic
Phenyl ring skeletal vibrations. Usually appears as a doublet.
1440 – 1460

Scissoring
Deformation of the methylene groups in the cyclohexane ring.
1250 – 1350

Stretch
Pyrazole ring C-N stretch. Often coupled with N-H in-plane bending.
740 – 760

Out-of-Plane
Substitution Pattern. Strong band indicating a mono-substituted phenyl ring (5 adjacent H atoms).
690 – 710 Ring DeformationCharacteristic "ring puckering" of the phenyl group.
Detailed Mechanistic Insight
  • The Aliphatic/Aromatic Contrast: The most distinct feature of tetrahydroindazole compared to standard indazole is the presence of strong aliphatic C-H stretching < 3000 cm⁻¹. If these peaks are absent, the cyclohexane ring has likely oxidized to a fully aromatic benzene ring (dehydrogenation impurity).

  • The N-H Shift: If the spectrum shows a sharp peak > 3400 cm⁻¹ in the solid state, the sample is likely wet (free O-H) or amorphous. A crystalline sample must show the broad, lower-frequency H-bonded band.

Synthesis Pathway & Impurity Profiling

Understanding the synthesis is required to identify spurious peaks. The standard route involves the condensation of 2-benzoylcyclohexanone with hydrazine.

Synthesis Cyclo 2-Benzoylcyclohexanone (1,3-Dicarbonyl) Inter Intermediate Hydrazone (Transient) Cyclo->Inter Condensation Hydra Hydrazine Hydrate (NH₂NH₂·H₂O) Hydra->Inter Prod 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (Target) Inter->Prod Cyclization (-H₂O) Imp1 Impurity A: Uncyclized Hydrazone (Strong C=O at 1680 cm⁻¹) Inter->Imp1 Incomplete Rxn Imp2 Impurity B: Azine Dimer (C=N-N=C stretch) Inter->Imp2 Side Rxn

Figure 2: Synthetic pathway identifying origins of critical spectral impurities.

Quality Control Checkpoints
  • Checkpoint 1 (Carbonyls): Look for a peak at 1650–1700 cm⁻¹ . The target molecule has no carbonyl group. A peak here indicates unreacted 2-benzoylcyclohexanone or an open-chain hydrazone intermediate.

  • Checkpoint 2 (Water): A broad "hump" centered at 3400 cm⁻¹ without fine structure suggests retained moisture from the hydrazine hydrate reagent.

  • Checkpoint 3 (Solvent): Sharp peaks at 1050 cm⁻¹ (C-O stretch) often indicate residual ethanol or methanol used during recrystallization.

References

  • Gaikwad, M. V., et al. (2022).[1][2] "Silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7-tetrahydro-1H-indazole derivatives." Journal of Pharmaceutical Negative Results, 13(9), 7671.[1]

  • Claramunt, R. M., et al. (2006).[3][4] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11, 415-420.[4]

  • Alkorta, I., & Elguero, J. (2005).[3] "Theoretical estimation of the annular tautomerism of indazoles." Journal of Chemical Information and Modeling. (Validates the 1H vs 2H stability in fused pyrazoles).

  • Sami Publishing Company. (2022). "Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives." Journal of Medicinal and Chemical Sciences.

Sources

The Tetrahydro-1H-Indazole Scaffold: Synthetic Evolution and Pharmacological Renaissance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a critical structural divergence from the fully aromatic indazole system. While the classical indazole is a planar, electron-rich bicycle found in limited natural products, the THI derivative introduces a saturated cyclohexane ring fused to the pyrazole core. This saturation alters the physicochemical landscape of the molecule, introducing non-planar geometry that enhances solubility and allows for specific hydrophobic interactions within enzyme pockets—particularly ATP-binding sites of kinases and lipophilic pockets of GPCRs.

This guide analyzes the THI scaffold's transition from a synthetic curiosity to a "privileged structure" in modern drug discovery, focusing on its application in oncology (CDK2/p38 MAPK inhibition) and CNS modulation (Cannabinoid/Sigma receptors).

Historical & Synthetic Genesis

The Structural Divergence

Historically, indazole chemistry emerged in the late 19th century alongside the work of Emil Fischer and Ludwig Knorr on pyrazoles. However, the tetrahydro variant gained prominence later as medicinal chemists sought to modulate the lipophilicity (LogP) and metabolic stability of the aromatic indazole. The partial saturation breaks the aromaticity of the homocyclic ring, creating a "pucker" in the cyclohexane moiety that offers unique vector positioning for substituents at the C4-C7 positions, distinct from the flat topology of fully aromatic indazoles.

Core Synthetic Methodology

The most robust route to the THI core remains the condensation of 2-acylcyclohexanones with hydrazines. This reaction is thermodynamically driven by the formation of the stable pyrazole ring.

Mechanism:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the carbonyl carbon of the ketone.

  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Cyclization: Intramolecular attack on the remaining carbonyl (or enol) leads to ring closure.

  • Aromatization: Tautomerization drives the formation of the pyrazole ring, yielding the tetrahydroindazole.

Visualization: Synthetic Pathway

The following diagram outlines the standard synthetic workflow and the divergent pathways for N1 vs. N2 functionalization.

THI_Synthesis Start Cyclohexanone Derivative Inter Hydrazone Intermediate Start->Inter + Reagent Acid Cat. Reagent Hydrazine (R-NHNH2) Reagent->Inter Cycliz Intramolecular Cyclization Inter->Cycliz - H2O Prod 4,5,6,7-Tetrahydro- 1H-Indazole Cycliz->Prod Tautomerization

Figure 1: General synthetic pathway for the construction of the tetrahydro-1H-indazole core via condensation.

Pharmacological Landscape: Mechanism & Causality

Kinase Inhibition (The ATP Mimic)

The pyrazole moiety of the THI scaffold functions as an excellent bioisostere for the adenine ring of ATP. The N1 and N2 nitrogens can serve as hydrogen bond donors/acceptors to the "hinge region" of kinases.

  • CDK2/Cyclin E: THI derivatives have shown nanomolar affinity by anchoring into the ATP pocket. The saturated ring fills the hydrophobic region adjacent to the gatekeeper residue, improving selectivity over other kinases.

  • p38 MAPK: Substitution at the C3 position with aryl groups creates a "propeller-like" twist that fits the hydrophobic pocket of p38α, blocking the phosphorylation cascade involved in inflammatory cytokine production (TNF-α, IL-1β).

GPCR Modulation (The Lipophilic Anchor)

In Cannabinoid (CB1/CB2) and Sigma receptors, the THI scaffold provides a rigid, lipophilic core.

  • CB1 Inverse Agonists: The bulky cyclohexane ring restricts the conformational flexibility of the receptor, stabilizing the inactive state (inverse agonism). This has been explored for obesity treatment to avoid the psychiatric side effects of earlier generations.

  • Sigma-2 Ligands: THI-benzamide hybrids have demonstrated high selectivity for Sigma-2 over Sigma-1, triggering caspase-3 dependent apoptosis in tumor cells.

Comparative Activity Data

The following table summarizes key potency data from landmark studies, illustrating the scaffold's versatility.

Compound ClassTargetPrimary IndicationActivity Metric (IC50/Ki)Mechanistic Insight
THI-Benzamides Sigma-2 ReceptorSolid Tumors

: 1.8 nM
High selectivity (>100x) over Sigma-1 due to steric bulk of the THI core [1].
3-Aryl-THI p38α MAPKInflammation

: 36 nM
N-H forms H-bond with hinge region; C3-aryl occupies hydrophobic pocket II [2].
THI-Carboxamides CB1 ReceptorObesity

: 8.5 nM
Inverse agonist mode; peripherally restricted to minimize CNS side effects [3].
7-Bromo-THI CDK2/Cyclin ACancer

: 45 nM
Halogen bond at C7 interacts with backbone carbonyls in the kinase cleft [4].

Technical Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Context: This protocol describes the synthesis of a core scaffold often used as a starting point for anti-inflammatory agents.

Reagents & Equipment
  • Substrate: 2-(Hydroxymethylene)cyclohexanone (freshly prepared or commercial).

  • Nucleophile: Phenylhydrazine hydrochloride.

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (drops).

  • Validation: TLC (Silica gel, Hexane:EtOAc 3:1), 1H-NMR (DMSO-d6).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(hydroxymethylene)cyclohexanone (10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add phenylhydrazine hydrochloride (11 mmol) slowly to the stirring solution. Caution: Reaction is exothermic.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor reaction progress via TLC. The spot for the starting dicarbonyl (

    
    ) should disappear, replaced by a higher 
    
    
    
    product spot.
  • Isolation: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water mixture with vigorous stirring.

  • Filtration: The product will precipitate as a solid. Filter via vacuum filtration (Buchner funnel). Wash the cake with cold water (2 x 20 mL) to remove hydrazine salts.

  • Purification: Recrystallize from ethanol/water (9:1) to yield off-white crystals.

  • Validation (Self-Check):

    • Melting Point: Expected range 82-84°C.

    • NMR Check: Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the pyrazole C3-H singlet (~7.5 ppm) and the multiplet signals for the cyclohexane ring protons (1.6 - 2.6 ppm).

Advanced SAR Visualization

The Structure-Activity Relationship (SAR) of the THI scaffold is highly position-dependent. The diagram below maps the functional logic used by medicinal chemists to tune the scaffold for specific biological targets.

THI_SAR Core Tetrahydroindazole Scaffold Pos_N1 Position N1 (Nitrogen) Core->Pos_N1 Pos_C3 Position C3 (Pyrazole Carbon) Core->Pos_C3 Pos_Ring Positions C4-C7 (Cyclohexane Ring) Core->Pos_Ring Eff_N1 Aryl/Heteroaryl Groups: Determines Solubility & Metabolic Stability Pos_N1->Eff_N1 Eff_C3 H-Bonding/Hydrophobic: Critical for Kinase Hinge Binding (p38/CDK) Pos_C3->Eff_C3 Eff_Ring Steric Bulk/Lipophilicity: GPCR Selectivity (CB1/Sigma) & BBB Permeability Pos_Ring->Eff_Ring

Figure 2: Structure-Activity Relationship (SAR) logic for the Tetrahydroindazole scaffold.

Future Outlook

The THI scaffold is currently experiencing a renaissance in fragment-based drug design (FBDD) . Its low molecular weight and defined geometry make it an ideal "fragment" for probing protein surfaces. Future development is pivoting toward:

  • Multitarget Ligands: Hybrids that target both Cholinesterase and Sigma receptors for Alzheimer's disease.

  • PROTACs: Using the THI moiety as the warhead to bind specific oncogenic kinases, linked to E3 ligase recruiters for targeted protein degradation.

References

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Journal of Medicinal Chemistry.

  • Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity of 1,2,4-triazole-based benzothiazole-2-amines. Bioorganic Chemistry.

  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters.

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.

  • Study of the Addition Mechanism of 1H-Indazole and Its Derivatives to Formaldehyde. The Journal of Organic Chemistry.

Advanced Theoretical Assessment of Tautomeric Stability in Tetrahydro-4H-indazol-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical framework for analyzing the tautomeric stability of tetrahydro-4H-indazol-4-ones. It synthesizes foundational computational data with modern DFT protocols to assist in rational drug design.

Executive Summary

The tetrahydro-4H-indazol-4-one scaffold represents a critical deviation from standard indazole chemistry. While unsubstituted 1H-indazoles overwhelmingly favor the 1H-tautomer (


), the introduction of a ketone at the C4 position and the saturation of the carbocyclic ring (4,5,6,7-tetrahydro) dramatically alters the electronic landscape.

Theoretical and experimental evidence indicates that in polar aprotic solvents (e.g., DMSO), the energy gap between the 1H- and 2H-tautomers narrows significantly, leading to a competitive equilibrium or even a preference for the 2H-form . Understanding this "tautomeric switch" is vital for medicinal chemists, as the binding affinity of indazole-based inhibitors (e.g., against SARS-CoV-2 Mpro or kinases) is strictly dependent on the specific H-bond donor/acceptor profile of the active tautomer.

The Tautomeric Landscape

For 4,5,6,7-tetrahydro-1H-indazol-4-one, three primary species must be modeled. The equilibrium is governed not just by aromaticity (HOMA indices), but by the electrostatic influence of the C4-carbonyl group.

  • Tautomer A (1H-Keto): The "classic" indazole form. Generally dominant in the gas phase.

  • Tautomer B (2H-Keto): Often unstable in simple indazoles, but stabilized here by solvation effects and specific electronic delocalization involving the C4 carbonyl.

  • Tautomer C (Enol/OH-form): Involves aromatization of the six-membered ring (phenol-like). High energy cost due to loss of the strong C=O bond; typically

    
     higher in energy and kinetically irrelevant.
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the connectivity and the critical equilibrium shift driven by solvation.

Tautomerism cluster_0 Solvent Effect (DMSO) T1 1H-Tautomer (Gas Phase Dominant) T2 2H-Tautomer (Solution Phase Competitive) T1->T2 Proton Shift (N1 -> N2) Low Barrier in Solvent Enol Enol Form (High Energy/Unstable) T1->Enol Keto-Enol Tautomerism High Barrier T2->Enol

Figure 1: The tautomeric triad of tetrahydro-4H-indazol-4-one.[1][2] The green arrow indicates the pharmacologically relevant equilibrium.

Computational Methodology (Self-Validating Protocol)

To accurately predict the stability of these tautomers, a "Standard Indazole" protocol is insufficient. The presence of the carbonyl group requires a Hamiltonian that accurately treats long-range dispersion and polarization.

Recommended Protocol

Do not rely on B3LYP/6-31G* (used in older literature) for final energies. Use the following tiered approach:

StepMethodBasis SetPurpose
1. Optimization

B97X-D
or M06-2X
6-311++G(d,p)Geometry optimization including dispersion corrections (critical for stacked dimers or active site modeling).
2. Frequency Same as OptSame as OptConfirm minima (0 imaginary freqs) and calculate Zero-Point Energy (ZPE).
3. Solvation SMD (Solvation Model based on Density)6-311++G(d,p)Single point energy in Solvent (DMSO/Water). PCM is acceptable but SMD is superior for

.
4. Analysis NBO 6.0 -Natural Bond Orbital analysis to quantify hyperconjugation (

) stabilizing the 2H form.
Workflow Diagram

Workflow Start Input Structure (1H & 2H forms) Opt Geometry Opt (DFT: wB97X-D/6-311++G**) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision Minima? Freq->Decision Decision->Opt No (Imag Freq) Solv SMD Solvation Energy (DMSO/Water) Decision->Solv Yes Final Calculate Boltzmann Dist. (% Population) Solv->Final

Figure 2: Step-by-step computational workflow for validating tautomeric ratios.

Thermodynamic Stability Analysis

The core theoretical finding for tetrahydro-4H-indazol-4-ones is the inversion or compression of stability upon solvation.

Quantitative Data Summary

The following values represent consensus data from high-level DFT studies (B3LYP/6-31G** and higher) validated against NMR data [1][2].

EnvironmentProperty1H-Tautomer2H-Tautomer

(2H - 1H)
Gas Phase Relative Energy0.00 kJ/mol +3.0 - 8.0 kJ/molFavors 1H
Dipole Moment (

)
~2.5 D~4.8 D-
DMSO (Solution) Relative Energy+0.5 - 1.9 kJ/mol0.00 kJ/mol Favors 2H (or nearly isoenergetic)
Population (298K)~45%~55%Mixed Equilibrium

Key Insight: In the gas phase, the 1H-tautomer is stabilized by intrinsic aromaticity. However, the 2H-tautomer possesses a significantly higher dipole moment. In polar solvents like DMSO (


), the solvation energy gain (

) for the 2H-tautomer outweighs the intrinsic steric/electronic penalty, shifting the equilibrium toward the 2H form.
Experimental Validation (Trustworthiness)

Theoretical predictions must be grounded in physical observation.

  • NMR Evidence:

    
    C-NMR and 
    
    
    
    N-NMR in DMSO-d6 show distinct signals for both species or averaged signals indicating rapid exchange, confirming the presence of the 2H form which is absent in non-polar solvents [1].
  • X-Ray Crystallography: Solid-state structures often trap the 1H-tautomer due to crystal packing forces (intermolecular H-bonds), highlighting the difference between molecular stability (solution) and lattice stability [2].

Implications for Drug Discovery

When docking tetrahydro-4H-indazol-4-one derivatives:

  • Do not fix the tautomer: You must dock both 1H and 2H forms.

  • Solvent Matching: If your binding pocket is hydrophobic, the 1H form may dominate. If the pocket is solvent-exposed or polar, the 2H form is energetically accessible.

  • Scaffold Hopping: Substituents at C3 (e.g., Methyl, CF3) can sterically clash with the N2-H, forcing the molecule back into the 1H preference. Always re-run the DFT protocol for new derivatives.

References

  • Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones Source: Molecules (2006) [Link][1][2]

  • Theoretical estimation of the annular tautomerism of indazoles Source: Journal of Physical Chemistry A (Cited context) [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole , a critical pharmacophore in medicinal chemistry. The method utilizes a Knorr-type cyclocondensation of 2-benzoylcyclohexanone with hydrazine hydrate. Unlike complex metal-catalyzed routes, this protocol offers high atom economy, operational simplicity, and facile purification, making it ideal for generating core scaffolds for kinase inhibitors, anti-inflammatory agents, and bioisosteres of indole.

Introduction & Scientific Rationale

The tetrahydroindazole (THI) scaffold is a privileged structure in drug discovery, serving as a rigidified bioisostere for indole and phenol moieties.[1] Its partially saturated ring system provides unique vectors for hydrophobic interactions within protein binding pockets, particularly in ATP-competitive kinase inhibitors and COX-2 inhibitors .[1]

The synthesis described herein relies on the condensation of a 1,3-dicarbonyl equivalent (2-benzoylcyclohexanone) with a hydrazine nucleophile. This route is preferred over the reaction of cyclohexanone enamines with nitrile imines due to its regiochemical predictability and the commercial availability of precursors.[1]

Key Mechanistic Insight: The reaction proceeds via a cascade sequence: initial nucleophilic attack of hydrazine on the exocyclic ketone (benzoyl group) forms a hydrazone intermediate.[1] This is followed by an intramolecular attack on the cyclic ketone, dehydration, and aromatization to form the pyrazole ring.[1] The thermodynamic stability of the fused 5,6-bicyclic system drives the reaction to completion.[1]

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1][2][3][4]Equiv.[1][2][5][6]Role
2-Benzoylcyclohexanone 1551-27-51.0Substrate
Hydrazine Hydrate (50-80%) 7803-57-81.2 - 1.5Nucleophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-70.1 (Cat.)Catalyst

Equipment:

  • 250 mL Round-bottom flask (RBF) with 24/40 joint.[1]

  • Reflux condenser.[1][5]

  • Magnetic stirrer and heating mantle with temperature probe.[1][5]

  • Vacuum filtration setup (Buchner funnel).[1]

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 250 mL RBF with 2-benzoylcyclohexanone (10.1 g, 50.0 mmol).

  • Add Ethanol (100 mL) and a magnetic stir bar. Stir at room temperature until the solid is partially dissolved.

  • Add Glacial Acetic Acid (0.3 mL, catalytic) to activate the carbonyls.[1]

Step 2: Addition of Nucleophile

  • Caution: Hydrazine is toxic and potentially unstable.[1][5] Work in a fume hood.

  • Add Hydrazine Hydrate (3.75 g, ~3.6 mL, 75.0 mmol) dropwise over 5 minutes.

    • Observation: A mild exotherm may occur.[1] The solution color typically shifts to yellow/orange.[1]

Step 3: Cyclization (Reflux)

  • Equip the flask with a reflux condenser.[1][5]

  • Heat the mixture to reflux (internal temp ~78-80 °C).

  • Maintain reflux for 3 to 4 hours .

    • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1).[1] The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.[1]

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution to approximately 50% volume using a rotary evaporator.

  • Pour the concentrate into ice-cold water (200 mL) with vigorous stirring. The product should precipitate immediately as a white to off-white solid.[1]

  • Stir the slurry for 30 minutes to ensure complete precipitation.

Step 5: Purification

  • Filter the solid using a Buchner funnel.[1]

  • Wash the filter cake with cold water (

    
     mL) to remove excess hydrazine and acetic acid.[1]
    
  • Recrystallization: Transfer the crude solid to a flask and recrystallize from hot Ethanol/Water (9:1) .

  • Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

Visualization of Workflow & Mechanism

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack and subsequent cyclodehydration that forms the indazole core.[1]

ReactionMechanism Start 2-Benzoylcyclohexanone Inter1 Hydrazone Intermediate Start->Inter1 Condensation (AcOH cat.) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 Inter2 Cyclization (Intramolecular Attack) Inter1->Inter2 - H2O Product 3-Phenyl-4,5,6,7- tetrahydro-1H-indazole Inter2->Product Tautomerization & Aromatization Byproduct H2O (Leaving Group) Inter2->Byproduct

Figure 1: Mechanistic pathway from diketone precursor to the fused pyrazole system.

Experimental Workflow Logic

Workflow Setup Setup: Dissolve 2-Benzoylcyclohexanone in EtOH + cat. AcOH Addition Addition: Add Hydrazine Hydrate (Dropwise, Exothermic) Setup->Addition Reflux Reaction: Reflux 3-4 Hours (Monitor TLC) Addition->Reflux Quench Workup: Pour into Ice Water Precipitate Product Reflux->Quench Filter Isolation: Vacuum Filtration Wash with Cold Water Quench->Filter Purify Purification: Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To validate the synthesis, the isolated product must meet the following criteria.

ParameterExpected Value/ObservationNotes
Appearance White to pale yellow crystalline solidColor indicates purity; yellowing suggests oxidation.
Yield 75% - 90%Lower yields may indicate incomplete cyclization.[1]
1H NMR (DMSO-d6)

12.5 (s, 1H, NH)

7.7-7.3 (m, 5H, Ar-H)

2.6 (m, 4H, C4/C7-H)

1.7 (m, 4H, C5/C6-H)
The broad singlet at >12 ppm confirms the indazole NH.
Mass Spectrometry [M+H]+ = 199.1Molecular Weight: 198.26 g/mol

Note on Regiochemistry: Because hydrazine (


) is symmetric, the initial attack can theoretically occur at either carbonyl.[1] However, the final product is the same tautomeric system (3-phenyl-4,5,6,7-tetrahydro-1H-indazole). If a substituted hydrazine (e.g., methylhydrazine) were used, regioselectivity would be a critical variable requiring 2D-NMR (NOESY) for confirmation.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Oiling Out: If the product oils out upon pouring into water, the ethanol concentration is likely too high.[1] Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and cool slowly to induce crystallization.[1]

  • Incomplete Reaction: If TLC shows starting material after 4 hours, add an additional 0.2 equivalents of hydrazine and continue reflux. The presence of water (from the hydrate) generally does not inhibit this reaction, but excessive water can slow the dehydration step.[1]

Safety Considerations
  • Hydrazine Hydrate: A known carcinogen and skin sensitizer.[1] It is also corrosive.[1] Use double-gloving (Nitrile) and a face shield.[1] Destroy excess hydrazine in the filtrate with bleach (sodium hypochlorite) before disposal.[1]

  • Exotherm: The initial mixing of hydrazine with the ketone can be exothermic.[1] On scales >50g, use an ice bath during addition.

References

  • Gaikwad, M. V., et al. (2022).[1][7] "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one...". Journal of Medicinal and Chemical Sciences. Link

  • Li, P., et al. (2012).[1][6] "Synthesis of 1H-Indazoles from Arynes and Hydrazones". The Journal of Organic Chemistry, 77(7), 3127-3133.[1] Link

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole". PubChem. Link

  • Organic Chemistry Portal. "Synthesis of Indazoles". Link

Sources

using 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Scaffold in Kinase Fragment Screening and SAR Profiling

Executive Summary

This application note details the utility of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) as a privileged scaffold and reference fragment in kinase inhibitor discovery. Unlike fully aromatic indazoles, the tetrahydro-indazole core offers unique physicochemical properties (enhanced solubility, 3D character) while maintaining critical hydrogen-bonding vectors for the kinase hinge region. This guide provides validated protocols for using PTHI in Fragment-Based Drug Discovery (FBDD) , specifically focusing on Differential Scanning Fluorimetry (DSF) for hit identification and TR-FRET for affinity quantification against the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Scientific Background & Mechanism of Action[1][2]

The "Privileged" Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a bioisostere of the adenosine ring found in ATP. In the context of kinase inhibition, PTHI functions as a Type I (ATP-competitive) inhibitor .

  • Binding Mode: The indazole motif binds to the kinase hinge region.[1] Specifically, the N1 and N2 nitrogens of the indazole ring form a donor-acceptor hydrogen bond pair with the backbone amide and carbonyl of the "gatekeeper" residue (e.g., Met109 in p38α ).

  • Structural Advantage: The "phenyl" group at the 3-position typically occupies the hydrophobic pocket adjacent to the gatekeeper (Hydrophobic Pocket I), providing selectivity over other ATP-binding proteins. The saturated "tetrahydro" ring projects into the solvent-exposed region, offering vectors for solubilizing groups without disrupting the primary hinge interaction.

Target Specificity: p38 MAPK Pathway

While PTHI is a promiscuous binder at high concentrations, it shows distinct preference for the p38 MAPK and JNK families. p38 MAPK is a central regulator of proinflammatory cytokines (TNF-α, IL-1β), making this scaffold a cornerstone in anti-inflammatory drug design.

p38_Pathway Stress Cellular Stress / UV / LPS MKK MAP2K (MKK3 / MKK6) Stress->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, MSK1, ATF2) p38->Substrates Phosphorylation PTHI PTHI (Inhibitor) PTHI->p38 ATP Competition Response Inflammatory Response (TNF-α, IL-1β Production) Substrates->Response Gene Expression

Figure 1: The p38 MAPK signaling cascade. PTHI competes with ATP at the p38 node, blocking downstream activation of inflammatory cytokines.

Experimental Protocols

Compound Preparation & Handling

PTHI is a hydrophobic fragment (cLogP ~3.5). Proper solubilization is critical to prevent aggregation-based false positives.

  • Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 100 mM .

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Working Solution: For assays, dilute to 100x the final assay concentration (e.g., 1 mM for a 10 µM final screen) in DMSO.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Recommended for initial binding validation. This assay measures the increase in protein melting temperature (


) upon ligand binding.

Materials:

  • Recombinant p38α kinase domain (1-352).

  • Sypro Orange Dye (5000x stock).

  • qPCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step:

  • Buffer Prep: Prepare Assay Buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Mix Preparation: Create a master mix containing:

    • Protein: 2 µM final concentration.

    • Sypro Orange: 5x final concentration.

  • Plating: Dispense 19 µL of Master Mix into a 384-well PCR plate.

  • Compound Addition: Add 1 µL of PTHI (at 200 µM or 1 mM in DMSO) to experimental wells.

    • Control: Add 1 µL pure DMSO to reference wells.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak indicates

    
    .
    
    • Valid Hit Criteria:

      
       compared to DMSO control.
      
Protocol B: TR-FRET Competition Assay (Lanthascreen)

Recommended for potency (IC50) determination. Uses a Terbium-labeled anti-tag antibody and a fluorescent tracer. PTHI displaces the tracer, reducing the FRET signal.

Materials:

  • Lanthascreen™ Eu-Kinase Binding Assay Kit (Thermo Fisher).

  • p38α (GST-tagged).

  • Kinase Tracer 199 (Alexa Fluor™ 647).

  • Eu-anti-GST Antibody.

Step-by-Step:

  • Compound Dilution: Prepare a 10-point dose-response of PTHI in DMSO (Start: 100 µM, 1:3 serial dilution).

  • Assay Plate: Transfer 50 nL of compound to a low-volume 384-well plate (black).

  • Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) in Kinase Buffer A. Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Tracer 199 (Verify

    
     for batch, typically ~10 nM).
    
  • Incubation: Incubate 60 minutes at Room Temperature in the dark.

  • Read: Measure on a TR-FRET reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Calculation: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response equation (Variable Slope).
    

Data Analysis & Interpretation

Expected Results
ParameterValue RangeInterpretation
Thermal Shift (

)
+2°C to +5°CIndicates stabilization of the kinase ATP-binding pocket. A shift < 1°C suggests non-binding or aggregation.
IC50 (p38α) 0.5 µM - 10 µMPTHI is a fragment-like lead. High potency (nM) is not expected without further substitution.
Hill Slope 0.8 - 1.2Values > 1.5 suggest aggregation or non-specific binding.
Screening Workflow Visualization

The following diagram illustrates the decision matrix when using PTHI in a screening campaign.

Screening_Workflow Library Fragment Library (Includes PTHI) DSF Primary Screen: Thermal Shift (DSF) Library->DSF Filter Hit Filter: ΔTm > 2°C DSF->Filter Filter->Library Fail (Discard) Biochem Secondary Screen: TR-FRET IC50 Filter->Biochem Pass XRay Structural Validation: X-Ray Soaking Biochem->XRay IC50 < 50µM SAR SAR Expansion: Substitutions on C3 (Phenyl) or N1 XRay->SAR Binding Mode Confirmed

Figure 2: Fragment-based screening workflow utilizing PTHI as a validated starting point.

References

  • Vertex Pharmaceuticals. "Design and synthesis of p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Key source for the tetrahydroindazole binding mode).

  • Thermo Fisher Scientific. "Lanthascreen™ Eu Kinase Binding Assay User Guide." Invitrogen Manuals. (Standard protocol for TR-FRET kinase assays).

  • BenchChem. "Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research." (Overview of scaffold utility).

  • National Institutes of Health (NIH). "Fragment-based and Structure-Guided Discovery of Rho Kinase Inhibitors." PMC. (Demonstrates fragment screening methodology using indazole cores).

  • MDPI. "Synthesis and Biological Evaluation of p38 MAPK Inhibitors." (Detailed SAR data on related scaffolds).

Sources

Application Note: Development of Tetrahydroindazole-Based Sigma-2 (TMEM97) Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-2 receptor, recently identified as TMEM97 (Transmembrane Protein 97), is a validated biomarker for tumor proliferation and a therapeutic target for cancer, Alzheimer’s disease, and neuropathic pain. While traditional ligands like PB28 and Siramesine have established the field, the 4,5,6,7-tetrahydroindazole (THI) scaffold has emerged as a privileged structure offering superior physicochemical properties, rigid stereochemical control, and high selectivity against the Sigma-1 receptor.

This guide provides a comprehensive workflow for the design, synthesis, and validation of THI-based Sigma-2 ligands. It moves beyond theoretical review to provide actionable protocols for chemical synthesis, radioligand binding assays, and functional characterization.

Module 1: Rational Design & Chemical Synthesis[1]

The THI scaffold serves as a bioisostere for the indole or tetralin moieties found in classic Sigma-2 ligands. Its partially saturated ring system allows for the precise positioning of hydrophobic groups required to occupy the hydrophobic pocket of TMEM97.

Synthetic Strategy: The Modified Knorr Approach

The most robust route to 4,5,6,7-tetrahydroindazoles involves the condensation of 2-acylcyclohexanones with substituted hydrazines. This method is preferred over the Vilsmeier-Haack formylation for library generation due to its modularity.

Key Reaction Pathway
  • Precursor Formation: Acylation of cyclohexanone (or substituted analogs) to form a 1,3-dicarbonyl equivalent.

  • Cyclization: Reaction with hydrazine (or aryl/alkyl hydrazines) to close the pyrazole ring.

  • N-Alkylation (Optional): If using unsubstituted hydrazine, subsequent N-alkylation introduces the "spacer-amine" tail critical for Sigma-2 affinity.

Visualization: Synthetic Workflow

The following diagram outlines the retro-synthetic logic and forward synthesis for a lead THI candidate.

THI_Synthesis Start Cyclohexanone Derivative Inter 2-Acylcyclohexanone (1,3-dicarbonyl) Start->Inter LDA, -78°C Acyl Acylating Agent (e.g., Ethyl Formate) Acyl->Inter Cyclization Cyclization (Reflux/EtOH) Inter->Cyclization Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Cyclization THI_Core 4,5,6,7-Tetrahydroindazole Core Cyclization->THI_Core -H2O Linker Linker Attachment (N-Alkylation) THI_Core->Linker K2CO3, DMF (If NH free) Final Final Sigma-2 Ligand Linker->Final

Figure 1: Modular synthesis of tetrahydroindazole ligands. The "Linker Attachment" step is critical for introducing the basic amine pharmacophore required for electrostatic interaction with Asp29 in TMEM97.

Module 2: In Vitro Binding Affinity Screening

Validating affinity for Sigma-2 (TMEM97) requires distinguishing it from the Sigma-1 receptor, which often shares ligand overlapping. The "Gold Standard" protocol uses [³H]-DTG in the presence of (+)-pentazocine (to mask Sigma-1 sites).

Protocol: Radioligand Displacement Assay

Objective: Determine the inhibition constant (


) of the new THI ligand.

Materials:

  • Membrane Source: Rat liver membranes (rich in Sigma-2) or MCF-7 cell membranes.

  • Radioligand: [³H]-1,3-Di-o-tolylguanidine ([³H]-DTG) (Specific Activity ~30-50 Ci/mmol).

  • Masking Agent: (+)-Pentazocine (100 nM final concentration).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

  • Masking: Pre-incubate membranes with 100 nM (+)-pentazocine for 15 minutes at room temperature. Note: This blocks Sigma-1 receptors, ensuring [³H]-DTG binds only to Sigma-2.

  • Incubation:

    • Add 100 µL Membrane prep.

    • Add 50 µL [³H]-DTG (Final conc: 3 nM).

    • Add 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Total Volume: 200-250 µL.

  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis & Interpretation

Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation:


Table 1: Expected Affinity Profile for a Successful Lead

Parameter Target Value Control (Siramesine) Interpretation

| Sigma-2


  | < 10 nM | ~0.1 - 1.0 nM | High affinity is required for therapeutic efficacy. |
| Sigma-1 

| > 1,000 nM | ~20 - 50 nM | High ratio indicates selectivity (avoids off-target motor effects). | | Selectivity Ratio | > 100-fold | ~50-fold | Critical for reducing Sigma-1 mediated side effects. |

Module 3: Functional Characterization (Caspase-3 Activation)

Sigma-2 agonists are known to induce cytotoxicity in cancer cells via a non-apoptotic or caspase-dependent apoptotic mechanism, often involving lysosomal membrane permeabilization or calcium release.

Protocol: Caspase-3 Fluorometric Assay

Rationale: To confirm that the THI ligand induces cell death via the canonical Sigma-2 apoptotic pathway.

Workflow:

  • Seeding: Plate Panc02 or MCF-7 cells (5,000 cells/well) in 96-well black-walled plates.

  • Treatment: Treat cells with the THI ligand (at

    
     concentration) for 24 hours. Include Siramesine  as a positive control.
    
  • Lysis: Aspirate media and add 50 µL of Cell Lysis Buffer. Incubate on ice for 10 min.

  • Reaction: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT and the substrate Ac-DEVD-AMC (50 µM).

  • Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 10 minutes for 1 hour at 37°C.

  • Validation: Pre-treatment with Z-VAD-FMK (pan-caspase inhibitor) should abolish the signal, confirming specificity.

Visualization: Functional Screening Cascade

This diagram illustrates the decision tree for advancing a compound from binding to function.

Functional_Screening Hit Binding Hit (Ki < 50 nM) Selectivity Selectivity Check (vs. Sigma-1) Hit->Selectivity Cyto Cytotoxicity Assay (MTT/Alamar Blue) Mech_Check Mechanism Check Cyto->Mech_Check If EC50 < 10 µM Selectivity->Cyto If Selectivity > 50x Caspase Caspase-3 Activation Mech_Check->Caspase Apoptosis Path Internal LDL/PGRMC1 Internalization Mech_Check->Internal Uptake Path Lead Validated Lead Candidate Caspase->Lead Signal Increase > 2x Internal->Lead

Figure 2: Functional screening cascade. Only compounds demonstrating both high affinity (Binding) and physiological impact (Cytotoxicity/Mechanism) advance to lead status.

Module 4: Lead Optimization & SAR Insights

When optimizing the tetrahydroindazole scaffold, empirical data suggests specific modifications to enhance Sigma-2 affinity:

  • N1-Position: Bulky hydrophobic groups (e.g., benzyl, phenyl) often enhance affinity by engaging the hydrophobic pocket of TMEM97.

  • C3-Position: Substituents here (e.g., methyl, trifluoromethyl) can lock the conformation but must not be too sterically hindering.

  • The Basic Amine: A basic nitrogen atom (usually in a piperazine or piperidine ring linked to the THI core) is non-negotiable . It forms a salt bridge with Asp29 in the receptor. The linker length (typically 2-4 carbons) between the THI core and this amine is a critical tuning parameter.

References

  • Alon, A., et al. (2017). "Sigma-2 receptor-related biomarkers: Identification of TMEM97 as the Sigma-2 receptor." Nature Communications. [Link]

  • Zeng, C., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays."[1] Current Protocols in Pharmacology. [Link]

  • Zeng, C., et al. (2012). "Sigma-2 ligands induce tumour cell death by multiple signalling pathways." British Journal of Cancer. [Link]

  • Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as biomarkers of tumor proliferation." Cancer Research. [Link]

Sources

Application Note: Antibacterial Profiling of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Derivatives

[1][2]

Executive Summary

The 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a critical pharmacophore in modern medicinal chemistry, distinct from its fully aromatic indazole counterparts due to the lipophilic cyclohexenyl ring. This structural feature enhances membrane permeability, making it a prime candidate for targeting intracellular bacterial pathogens. This guide provides a standardized workflow for synthesizing these derivatives and rigorously evaluating their antibacterial efficacy against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens.

Chemical Synthesis Protocol

To evaluate antibacterial activity, high-purity compounds are required. The following protocol describes the condensation of 2-acylcyclohexanones with hydrazines, a robust method yielding the tetrahydroindazole core.

General Synthesis Workflow

Reaction Principle: The synthesis relies on the Knorr pyrazole synthesis mechanism, where a 1,3-diketone (or

Reagents:

  • Precursor: 2-Benzoylcyclohexanone (or substituted benzoyl derivatives).

  • Nucleophile: Hydrazine hydrate (for N-H indazoles) or Phenylhydrazine (for N-phenyl indazoles).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2-benzoylcyclohexanone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol of hydrazine hydrate (or substituted hydrazine) while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane:Ethyl Acetate 3:1).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to obtain the pure 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivative.

Synthesis Pathway Diagram

SynthesisPathStart2-BenzoylcyclohexanoneProcessReflux (EtOH, AcOH)4-6 HoursStart->ProcessReagentHydrazine Derivative(R-NH-NH2)Reagent->ProcessIntermediateHydrazoneIntermediateProcess->IntermediateCondensationCyclizationCyclodehydrationIntermediate->Cyclization- H2OProduct3-Phenyl-4,5,6,7-tetrahydro-1H-indazoleCyclization->ProductFinal Scaffold

Figure 1: Synthetic pathway for the generation of the tetrahydroindazole core via Knorr condensation.[1]

Antibacterial Evaluation Protocols

Reliable biological data requires strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted here for small molecule screening.

Compound Handling & Solubility

Tetrahydroindazoles exhibit moderate lipophilicity (

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Working Solution: Dilute with Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512

    
    . Ensure final DMSO concentration is 
    
    
    to avoid solvent toxicity.
Minimum Inhibitory Concentration (MIC) Assay

This assay defines the lowest concentration preventing visible growth.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Plate Setup: Use 96-well sterile microplates.

    • Add 100

      
       MHB to columns 2–12.
      
    • Add 200

      
       of compound working solution to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
       from column 10.
      
  • Inoculation: Add 100

    
     of diluted bacterial suspension to wells 1–11.
    
    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add 20

    
     Resazurin dye (0.015%) or measure OD600. Blue 
    
    
    Pink transition indicates growth.
Experimental Workflow Diagram

AssayWorkflowStockCompound Stock(10 mg/mL in DMSO)DilutionSerial Dilution(96-well Plate)Stock->DilutionIncubationIncubation37°C, 24hDilution->IncubationInoculumBacterial Inoculum(0.5 McFarland)Inoculum->DilutionAdd 100 µLReadoutMIC Determination(OD600 / Resazurin)Incubation->ReadoutSubcultureMBC Determination(Agar Plating)Readout->SubcultureIf no growth

Figure 2: Step-by-step workflow for high-throughput MIC and MBC determination.

Structure-Activity Relationship (SAR) Analysis

The antibacterial potency of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives is heavily influenced by substitutions on the 3-phenyl ring and the N1/N2 positions.

Key Activity Data

The following table summarizes MIC values derived from recent literature for key derivatives against standard strains.

Derivative IDR1 (N-Subst.)R2 (Phenyl-Subst.)MIC S. aureus (

)
MIC E. coli (

)
Activity Class
THI-01 HH64>128Weak
THI-02 H4-Br2.0 32Potent
THI-03 H4-CH

3.964Moderate
THI-04 Phenyl4-NO

1664Moderate
THI-05 Thiazole4-Cl7.8 15.6Broad Spectrum
Mechanistic Insights[4]
  • Halogenation Effect: The introduction of a bromine or chlorine atom at the para-position of the phenyl ring (THI-02) significantly increases lipophilicity and metabolic stability, enhancing penetration into the Gram-positive cell wall.

  • Hybridization: Fusing the tetrahydroindazole core with a thiazole moiety (THI-05) creates a dual-pharmacophore system. This often results in broader spectrum activity, likely by targeting multiple bacterial pathways (e.g., DNA gyrase and FabH).

  • Molecular Targets:

    • FabH Inhibition: Molecular docking studies suggest these derivatives bind to the active site of

      
      -ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis.
      
    • Arg249 Interaction: The presence of nitro or polar groups facilitates hydrogen bonding with Arg249 residues in the target protein pocket.[2]

Troubleshooting & Optimization

  • Precipitation in Media: If the compound precipitates upon adding to MHB, increase the DMSO concentration slightly (up to 2% max) or use a solubility enhancer like Tween-80 (0.02%).

  • Variable MICs: Ensure the inoculum size is strictly controlled. An inoculum

    
     CFU/mL can artificially raise MIC values due to the "inoculum effect."
    

References

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Institutes of Health (PMC). Retrieved from [Link]

  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Higher Education Press. Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health (PMC). Retrieved from [Link]

Application Note: Strategic Synthesis and Evaluation of 1H-Indazole Derivatives as Potent ASK1 Inhibitors

[1][2]

Executive Summary & Biological Rationale[3]

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a pivotal stress-responsive kinase.[1][2] Under homeostatic conditions, ASK1 is constitutively inhibited by Thioredoxin (Trx). However, under oxidative stress (ROS surge), Trx dissociates, leading to ASK1 autophosphorylation and subsequent activation of the p38 MAPK and JNK pathways. This cascade drives apoptosis, inflammation, and fibrosis, making ASK1 a high-value target for Non-alcoholic Steatohepatitis (NASH), diabetic kidney disease, and neurodegenerative disorders.

The 1H-indazole scaffold has emerged as a privileged structure for ASK1 inhibition due to its ability to form critical hydrogen bonds within the kinase ATP-binding pocket (hinge region), while offering vectors (C3, C5, C6 positions) to optimize solubility and selectivity.

ASK1 Signaling Cascade

The following diagram illustrates the mechanistic position of ASK1 as a ROS sensor and its downstream effectors.

ASK1_PathwayROSOxidative Stress(ROS)TrxThioredoxin (Trx)(Inhibitor)ROS->TrxOxidationASK1_InactiveASK1-Trx Complex(Inactive)Trx->ASK1_InactiveBindingASK1_ActiveASK1 (Phosphorylated)(Active MAP3K)ASK1_Inactive->ASK1_ActiveTrx DissociationMKKMKK3/4/6/7(MAP2K)ASK1_Active->MKKPhosphorylationp38p38 MAPKMKK->p38JNKJNKMKK->JNKApoptosisApoptosis &Fibrosisp38->ApoptosisJNK->Apoptosis

Figure 1: The ASK1 activation cascade. ROS-mediated oxidation of Thioredoxin releases ASK1, triggering the p38/JNK apoptotic pathways.

Chemical Synthesis Strategy: The 1H-Indazole Core[1][2][4][5]

The synthesis of high-potency ASK1 inhibitors (such as Selonsertib analogs) generally requires a 5- or 6-substituted 1H-indazole core. The most robust industrial route involves the cyclization of substituted fluorobenzaldehydes with hydrazine, followed by palladium-catalyzed cross-coupling to install the "tail" moiety responsible for physicochemical property modulation.

Retrosynthetic Analysis

The strategy disconnects the molecule at the C5-aryl bond (Suzuki coupling) and the pyrazole ring formation.

RetrosynthesisTargetTarget Inhibitor(5-Aryl-1H-indazole)Core5-Bromo-1H-indazoleIntermediateTarget->CoreSuzukiCouplingTailAryl Boronic Acid(Tail Group)Target->TailSuzukiCouplingPrecursor5-Bromo-2-fluorobenzaldehydeCore->PrecursorHydrazineCyclization

Figure 2: Retrosynthetic strategy accessing the 5-substituted 1H-indazole scaffold via a key brominated intermediate.

Protocol 1: Synthesis of 5-(4-Cyclopropyl-1H-imidazol-1-yl)-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-2-fluoro-4-methylbenzamide (Representative Workflow)

Note: This protocol describes the synthesis of a generic high-potency ASK1 inhibitor core similar to clinical candidates.

Step A: Formation of the Indazole Core

Reaction: SNAr cyclization of 5-bromo-2-fluorobenzaldehyde with hydrazine.

  • Reagents:

    • 5-Bromo-2-fluorobenzaldehyde (1.0 eq)

    • Hydrazine monohydrate (5.0 eq)

    • Solvent: Ethanol or THF

  • Procedure:

    • Dissolve 5-bromo-2-fluorobenzaldehyde in Ethanol (0.5 M concentration) in a round-bottom flask.

    • Add Hydrazine monohydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

    • Workup: Cool to room temperature. The product often precipitates. If so, filter and wash with cold ethanol. If not, concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

    • Yield: Expect >85% of 5-bromo-1H-indazole .

Step B: C3-Functionalization (Optional/Case-Dependent)

Many ASK1 inhibitors require an amide or urea at position 3. If the target requires C3 substitution, start with a 2-fluoro-benzoyl chloride derivative or perform halogenation at C3.

Step C: Suzuki-Miyaura Cross-Coupling (The "Tail")

Reaction: Coupling 5-bromo-1H-indazole with an aryl boronic acid/ester.

  • Reagents:

    • 5-bromo-1H-indazole intermediate (1.0 eq)

    • Aryl Boronic Pinacol Ester (e.g., Pyridine/Triazole tail) (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine reactants in a microwave vial or pressure tube.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Heat to 100°C for 2–12 hours (or 110°C for 45 min in microwave).

    • Workup: Filter through Celite. Dilute with water/brine. Extract with DCM.

    • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Biochemical Validation: ADP-Glo™ Kinase Assay

To validate the synthesized compounds, we utilize the Promega ADP-Glo™ assay, which quantifies kinase activity by measuring the ADP generated during substrate phosphorylation. This is a homogeneous, luminescent assay.[3]

Protocol 2: ASK1 Enzymatic Inhibition Assay

Materials:

  • Recombinant Human ASK1 (catalytic domain)

  • Substrate: Myelin Basic Protein (MBP) or inactive MKK4

  • ATP (Ultrapure)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)[4]

  • 384-well white, low-volume plates

Workflow:

  • Compound Preparation:

    • Prepare 10mM stocks of indazole derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

    • Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) to reach 4x final assay concentration.

  • Kinase Reaction (10 µL volume):

    • Add 2.5 µL of compound (or DMSO control) to wells.

    • Add 2.5 µL of ASK1 enzyme (optimized concentration, typically 2–10 nM).

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Add 5 µL of ATP/Substrate Mix (10 µM ATP final, 0.2 mg/mL MBP final).

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).

    • Incubate for 40 minutes at RT.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Incubate for 30 minutes at RT.

  • Data Analysis:

    • Read Luminescence on a plate reader (e.g., EnVision).

    • Calculate % Inhibition =

      
      
      
    • Fit data to Sigmoidal Dose-Response equation to determine IC₅₀.

Cellular Profiling: Functional Phosphorylation Assay

Biochemical potency must translate to cellular efficacy. We assess the ability of the inhibitor to block oxidative stress-induced phosphorylation of downstream p38.

Protocol 3: Cell-Based p-p38 Assay

Cell Line: HEK293 (human embryonic kidney) or HepG2 (liver carcinoma).

Procedure:

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates in DMEM + 10% FBS. Incubate overnight.

  • Starvation: Replace medium with serum-free DMEM for 4–6 hours (reduces basal background).

  • Pre-treatment: Add indazole inhibitors (serial dilutions) for 1 hour .

  • Stimulation: Induce ASK1 signaling by adding H₂O₂ (0.5 mM) or TNF-α (10 ng/mL) for 30–45 minutes .

  • Lysis: Aspirate medium and lyse cells with RIPA buffer containing Phosphatase Inhibitors (PhosSTOP).

  • Detection (ELISA/Western):

    • Quantify phospho-p38 MAPK (Thr180/Tyr182) levels relative to Total p38.

    • Alternative: Use a commercial HTRF® phospho-p38 kit for high throughput.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR trends for 1H-indazole ASK1 inhibitors based on current literature (e.g., Gilead, Takeda).

PositionModificationEffect on Potency/Properties
N1 (Indazole) Small alkyl (Methyl, Ethyl)Tolerated, but unsubstituted (NH) often preferred for H-bond donor capability in some binding modes.
C3 (Head) Carboxamide / UreaCritical. Forms key H-bonds with the hinge region. Bulky hydrophobic groups here increase potency.
C5 (Tail) Pyridine / Triazole / PhenylMajor Potency Driver. Extends into the solvent-exposed region. Heterocycles improve solubility compared to phenyl rings.
C6 Halogen (F) or small alkylCan modulate pKa and metabolic stability.

References

  • Gilead Sciences. "Discovery of Potent and Selective ASK1 Inhibitors." Journal of Medicinal Chemistry, 2017.[5]

  • Takeda Pharmaceutical. "Structure-Activity Relationships of 1H-Indazole Derivatives as ASK1 Inhibitors." Bioorganic & Medicinal Chemistry, 2021.[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[6] Promega Protocols, 2024.

  • Vertex AI Search. "Synthesis of 5-substituted 1H-indazole derivatives." Grounding Data, 2026.

Application Note: Characterization and Protocol Optimization for Pan-Pim Kinase Inhibition using 3-(pyrazin-2-yl)-1H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases that regulate cell survival, proliferation, and protein translation.[1] Overexpression of Pim kinases is a hallmark of hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

This Application Note details the evaluation of 3-(pyrazin-2-yl)-1H-indazoles , a potent scaffold class of ATP-competitive pan-Pim inhibitors. Unlike many kinase inhibitors that target the inactive conformation (Type II), this scaffold targets the ATP-binding pocket in the active conformation (Type I). We provide optimized protocols for biochemical profiling (ADP-Glo™) and cellular target engagement (Western Blotting for p-Bad/p-4E-BP1) to ensure robust structure-activity relationship (SAR) data.

Mechanism of Action & Chemical Biology

The Scaffold: 3-(pyrazin-2-yl)-1H-indazole

The 3-(pyrazin-2-yl)-1H-indazole scaffold was identified through high-throughput screening and structure-based drug design (SBDD). Its efficacy stems from its specific binding mode within the hinge region of the kinase:

  • Hinge Binder: The pyrazine ring nitrogen acts as a key hydrogen bond acceptor, interacting with the backbone amide of the hinge region (typically Glu121 in Pim-1).

  • Scaffold Rigidity: The indazole core provides a planar structure that fits the narrow ATP-binding pocket, stabilizing the molecule via hydrophobic interactions with Leucine and Valine residues in the P-loop and catalytic loop.

  • Isoform Selectivity: While "pan-Pim" is the goal, the specific substitution patterns on the indazole ring (e.g., at the 5- or 6-position) modulate selectivity against the highly homologous Pim-2, which is often the most difficult isoform to inhibit due to its unique hinge region flexibility.

Signaling Pathway Visualization

Pim kinases operate downstream of JAK/STAT signaling but function independently of the PI3K/Akt/mTORC1 axis to drive protein translation, making them critical resistance mechanisms in rapamycin-treated cancers.

PimSignaling JAK JAK/STAT Pathway PIM PIM Kinases (Pim-1, Pim-2, Pim-3) JAK->PIM Transcriptional Upregulation GF Growth Factors (IL-3, IL-6, FLT3) GF->JAK BAD BAD (Apoptosis Regulator) PIM->BAD Phosphorylation (S112) Inactivation p27 p27Kip1 (Cell Cycle) PIM->p27 Phosphorylation Degradation cMyc c-Myc (Transcription) PIM->cMyc Stabilization EBP1 4E-BP1 (Translation) PIM->EBP1 Phosphorylation (mTOR independent) Inhibitor 3-(pyrazin-2-yl)-1H-indazole Inhibitor->PIM ATP-Competitive Inhibition Survival Cell Survival (Anti-Apoptosis) BAD->Survival Prolif G1/S Progression p27->Prolif cMyc->Prolif Transl Cap-Dependent Translation EBP1->Transl

Figure 1: The Pim kinase signaling cascade. Pim kinases integrate cytokine signaling to drive survival and translation.[2] 3-(pyrazin-2-yl)-1H-indazoles block this node, preventing Bad inactivation and 4E-BP1 phosphorylation.

Application Note 1: Biochemical Profiling (In Vitro)

Assay Selection: ADP-Glo™ Kinase Assay

For 3-(pyrazin-2-yl)-1H-indazoles, radiometric assays (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


P-ATP) are valid, but the ADP-Glo™ Kinase Assay (Promega)  is preferred for high-throughput profiling. This homogeneous, luminescent assay measures the ADP generated during the kinase reaction.[3][4][5]

Critical Parameter: ATP Concentration (


) 
Since these inhibitors are ATP-competitive, IC

values are dependent on ATP concentration. To generate data comparable across Pim isoforms (which have different ATP affinities), assays must be run at the apparent

for ATP for each isoform.
IsoformTypical ATP

Substrate
Pim-1 10 - 50 µMS6K peptide / PIM-tide
Pim-2 5 - 15 µMS6K peptide / PIM-tide
Pim-3 20 - 60 µMS6K peptide / PIM-tide
Protocol A: ADP-Glo™ IC50 Determination

Materials:

  • Recombinant Pim-1/2/3 enzymes (human).

  • Substrate: S6K peptide (KRRRLASLR).[2]

  • ADP-Glo™ Reagent and Kinase Detection Reagent.[4][5][6]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
    

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-(pyrazin-2-yl)-1H-indazole derivatives in 100% DMSO. Perform a 10-point serial dilution (1:3).

  • Enzyme Mix: Dilute Pim kinase into Assay Buffer to 2x the final concentration (typically 0.2–0.5 ng/µL).

  • Substrate/ATP Mix: Prepare a mixture of S6K peptide (final 50 µM) and Ultra-Pure ATP (at

    
     specific to the isoform).
    
  • Reaction Initiation:

    • Add 1 µL Compound (or DMSO control) to a 384-well white plate.

    • Add 2 µL Enzyme Mix. Incubate 10 min RT (to allow inhibitor binding).

    • Add 2 µL Substrate/ATP Mix.[5]

    • Final Volume: 5 µL.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, depletes unconsumed ATP).[4]

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent.[5][6] Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase signal).[4][5][6]

  • Readout: Measure Luminescence (RLU).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC

    
    .
    

Application Note 2: Cellular Target Engagement

Cell Line Selection
  • MV-4-11 (AML): The gold standard for Pim inhibition. These cells harbor the FLT3-ITD mutation, driving high Pim expression.[7] They are highly sensitive to the 3-(pyrazin-2-yl)-1H-indazole scaffold.

  • MM.1S (Multiple Myeloma): Useful for confirming activity in a secondary hematological indication.

Biomarker Strategy

Direct measurement of Pim activity in cells is best achieved by monitoring the phosphorylation status of its specific substrates:

  • p-Bad (Ser112): The primary biomarker. Pim phosphorylates Bad at Ser112 (gatekeeper of apoptosis). Inhibition leads to loss of p-Bad(S112).

  • p-4E-BP1 (Thr37/46): A secondary marker for translational control.

Experimental Workflow Visualization

CellAssay Step1 Cell Seeding (MV-4-11) 1x10^6 cells/mL Step2 Compound Treatment (2-4 Hours) Step1->Step2 Step3 Cell Lysis (RIPA + PhosSTOP) Step2->Step3 Step4 Western Blot Detection Step3->Step4 Readout Quantify Bands: p-Bad (S112) / Total Bad Step4->Readout

Figure 2: Cellular assay workflow for validating Pim inhibition. Rapid processing during lysis is critical to preserve phosphorylation states.

Protocol B: Cellular Western Blot Assay

Materials:

  • MV-4-11 cells (ATCC).[8]

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., PhosSTOP). Note: Sodium Orthovanadate alone is insufficient.

  • Primary Antibodies: Anti-phospho-Bad (Ser112), Anti-Total Bad, Anti-GAPDH (loading control).

Step-by-Step Methodology:

  • Seeding: Seed MV-4-11 cells at

    
     cells/mL in RPMI-1640 + 10% FBS. Allow to recover for 2 hours.
    
  • Treatment: Treat cells with the 3-(pyrazin-2-yl)-1H-indazole compound (e.g., 0.1, 1.0, 10 µM) for 2 to 4 hours .

    • Expert Insight: Pim kinases have short half-lives, and phosphorylation turnover is rapid. 2-4 hours is optimal; longer incubations (24h) measure apoptosis, not direct kinase inhibition.

  • Harvesting:

    • Centrifuge cells at 1200 rpm for 5 min at 4°C.

    • Wash 1x with ice-cold PBS.

    • Crucial Step: Aspirate PBS completely and immediately resuspend pellets in ice-cold Lysis Buffer. Incubate on ice for 20 min.

  • Clarification: Centrifuge lysates at 14,000 rpm for 15 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20–30 µg total protein per lane on a 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose or PVDF membrane.

    • Block with 5% BSA (not milk, as milk contains casein which can interfere with phospho-antibodies) for 1 hour.

    • Incubate with Anti-p-Bad (Ser112) (1:1000) overnight at 4°C.

  • Analysis: Normalize p-Bad signal to Total Bad or GAPDH. A potent inhibitor should show >50% reduction in p-Bad at 1 µM.

Troubleshooting & Validation

IssueProbable CauseSolution
High Background (ADP-Glo) ATP contamination or impure enzymeUse "Ultra-Pure" ATP. Titrate enzyme to ensure linear range.
No IC50 shift with ATP Compound is not ATP-competitive3-(pyrazin-2-yl)-1H-indazoles should be ATP-competitive. If not, check compound aggregation or solubility.
Weak p-Bad Signal (Western) Phosphatase activity during lysisEnsure Lysis Buffer is ice-cold and contains fresh phosphatase inhibitors. Work quickly.
Pim-2 Potency Drop Structural flexibility of Pim-2 hingePim-2 is naturally less sensitive to many Pim-1 inhibitors. Verify the specific substitution on the pyrazine ring optimizes Pim-2 binding (see Hu et al. 2015).

References

  • Hu, H., et al. (2015). Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.[9][10] Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840.[10]

  • Promega Corporation. (2023).[4] ADP-Glo™ Kinase Assay Technical Manual.

  • Keeton, E. K., et al. (2014).[11] AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.[11] Blood, 123(6), 905-913.

  • Cervantes-Gomez, F., et al. (2015). Pharmacological inhibition of Pim kinases affects AML cell survival and induces apoptosis of cultured and primary AML cells. Leukemia Research, 39(5), 545-553.

Sources

Troubleshooting & Optimization

Technical Support Center: Tetrahydro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions & Process Optimization

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAPK, CDK2) and anti-inflammatory agents. While the synthesis—typically a Knorr-type condensation of a hydrazine with a 2-functionalized cyclohexanone—appears deceptively simple, it is prone to three specific failure modes: regioisomeric heterogeneity , azine formation , and oxidative aromatization .

This guide provides root-cause analysis and recovery protocols for these specific issues.

Module 1: The "Stalled" Reaction (Azine Formation)

User Symptom: "I am seeing a yellow precipitate that is insoluble in acid, and my mass spec shows a dimer of my starting ketone. The cyclization isn't happening."

Technical Diagnosis

You are likely encountering azine formation . In the reaction between a hydrazine and a ketone, there is a competition between:

  • Mono-condensation (Desired): Formation of the hydrazone, followed by intramolecular cyclization.

  • Bis-condensation (Side Reaction): The highly nucleophilic hydrazone reacts with a second molecule of ketone before cyclization can occur.

This is common when the "2-position" electrophile (e.g., formyl, acetyl, ester) is not sufficiently reactive, or when the hydrazine concentration is too low relative to the ketone.

Mechanism & Pathway Visualization

Azine_Vs_Indazole SM 2-Acylcyclohexanone (Starting Material) Inter Hydrazone Intermediate SM->Inter + Hydrazine Hydrazine Hydrazine (Nucleophile) Product Tetrahydro-1H-indazole (Target) Inter->Product Intramolecular Cyclization (H+) Side Azine Dimer (Side Product) Inter->Side + 2nd Eq. Ketone (Low Hydrazine Conc.)

Caption: Kinetic competition between intramolecular ring closure (green path) and intermolecular dimerization (red path).

Troubleshooting Protocol
VariableOptimization Strategy
Stoichiometry Inverse Addition: Do not add hydrazine to the ketone. Add the ketone solution slowly to a solution containing excess hydrazine (1.2 – 1.5 equiv) . This ensures the ketone always encounters free hydrazine, suppressing dimerization.
pH Control Maintain pH 4–5. Strong acid protonates the hydrazine (deactivating it). Neutral conditions favor azine. Weak acid catalyzes the cyclization step.
Solvent Switch to Ethanol or Acetic Acid . Protic solvents stabilize the transition state for ring closure.

Module 2: Regioselectivity Nightmares (N1 vs. N2)

User Symptom: "I am using a substituted hydrazine (e.g., phenylhydrazine). I see two spots on TLC with identical mass. My NMR shows a mixture of isomers."

Technical Diagnosis

When reacting a monosubstituted hydrazine (


) with an asymmetric 1,3-dicarbonyl equivalent (like 2-acetylcyclohexanone), you create two non-equivalent nucleophilic nitrogens.
  • N1-Isomer: The substituted nitrogen attacks the most reactive carbonyl.

  • N2-Isomer: The unsubstituted nitrogen attacks first.

In tetrahydroindazole synthesis, the "most reactive" carbonyl is usually the exocyclic ketone (or aldehyde), while the endocyclic cyclohexanone carbonyl is sterically hindered.

Decision Logic

Regioselectivity Start Substituted Hydrazine (R-NH-NH2) + 2-Acylcyclohexanone Decision Which Nitrogen Attacks Exocyclic Carbonyl? Start->Decision PathA NH (Substituted) Attacks First Decision->PathA Steric Bulk Low Electronic w/g High PathB NH2 (Unsubstituted) Attacks First Decision->PathB Steric Bulk High (Standard Case) ResultA 1-Substituted Indazole (Often Sterically Disfavored) PathA->ResultA ResultB 2-Substituted Indazole (Often Kinetically Favored) PathB->ResultB

Caption: Regiochemical outcome depends on the steric bulk of the hydrazine substituent and solvent polarity.

Corrective Action
  • Solvent Polarity: In non-polar solvents, the hydrazine may form an internal hydrogen bond, altering nucleophilicity. Switching from EtOH to Toluene often inverts the ratio.

  • Sequential Synthesis (The "Sure-Fire" Method):

    • Do not use substituted hydrazine directly.

    • Step 1: Synthesize the unsubstituted tetrahydro-1H-indazole using hydrazine hydrate (cheap, high yield).

    • Step 2: Perform N-alkylation/arylation. While this still requires separation, the N1-alkylation is often thermodynamically favored over N2 under basic conditions (NaH/DMF), giving you better control than the Knorr cyclization.

Module 3: Unwanted Aromatization (Oxidation)

User Symptom: "My product is losing 4 mass units. The NMR shows aromatic protons in the cyclohexane ring. I wanted the tetrahydro version."

Technical Diagnosis

The cyclohexene ring in the tetrahydroindazole system is susceptible to oxidative dehydrogenation , converting it into a fully aromatic indazole. This is driven by the thermodynamic stability of the fully aromatic system.

  • Triggers: High temperatures (>100°C), presence of metal ions (Fe, Cu impurities), or exposure to air on silica gel during purification.

Prevention Protocol
FactorSpecification
Atmosphere Run all reflux steps under Argon or Nitrogen .
Purification Avoid preparative TLC. The high surface area of silica + air + UV light accelerates oxidation. Use flash chromatography with degassed solvents.
Additives If the reaction requires high heat, add 1% mol BHT (Butylated hydroxytoluene) as a radical scavenger to prevent autoxidation.

FAQ: Rapid Response

Q: Can I use crude 2-hydroxymethylenecyclohexanone? A: Yes, and you should. This intermediate (made from cyclohexanone + ethyl formate + NaOEt) is unstable. Do not distill it. Use it immediately in the next step with hydrazine.

Q: My product is an oil, but the literature says it's a solid. A: Tetrahydroindazoles are notorious for trapping solvent. High-vacuum drying (50°C, <1 mbar) for 12 hours is often required to induce crystallization. If it remains an oil, check for the presence of the azine impurity (see Module 1), which disrupts crystal packing.

Q: How do I distinguish N1 vs N2 isomers by NMR? A: 2D NMR (NOESY) is required.

  • N1-substituted: You will see a NOE correlation between the N-substituent protons and the proton at the C7 position (the CH2 adjacent to the nitrogen in the fused ring).

  • N2-substituted: You will see NOE correlation with the C3 proton (the single proton on the pyrazole ring), but not the C7 protons.

References

  • Knorr Pyrazole Synthesis Mechanism

    • Title: The Knorr Pyrazole Synthesis[1][2][3][4]

    • Source: Comprehensive Heterocyclic Chemistry II[5][6]

    • URL:

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselectivity of the Reaction of 2-Acetylcyclohexanone with Hydrazines
    • Source:Journal of Heterocyclic Chemistry
    • URL:

  • Tetrahydroindazole in Drug Discovery (CDK2 Inhibitors)

    • Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes[5]

    • Source:European Journal of Medicinal Chemistry (2021)[5]

    • URL:

  • Oxidative Dehydrogenation Issues

    • Title: Aromatization of tetrahydroindazoles: Mechanisms and Prevention
    • Source:Tetrahedron Letters
    • URL:

Sources

Welcome to the Indazole Functionalization Knowledge Base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Functionalization Topic: Troubleshooting N-Alkylation of 1H-Indazole Scaffolds Current Status: Online Agent: Senior Application Scientist

You have reached the Tier-3 Support Desk for heterocyclic chemistry. This guide addresses the persistent challenge of regioselectivity in the N-alkylation of 1H-indazoles. Unlike indoles, where the nitrogen is uniquely defined, indazoles possess a "chameleon" character due to annular tautomerism (


-H vs. 

-H), leading to frequent mixtures of regioisomers (

-alkyl vs.

-alkyl).

This guide is structured as a series of Support Tickets addressing the most common failure modes and optimization strategies.

Core Logic: The Regioselectivity Matrix

Before starting any synthesis, you must understand the thermodynamic vs. kinetic landscape. The


-isomer is generally the thermodynamic product  (more stable aromatic system), while the 

-isomer is often the kinetic product or the result of specific chelation effects.

Visualizing the Decision Pathway The following diagram outlines the decision logic for selecting reaction conditions based on your target isomer.

IndazoleLogic Start START: Target Regioisomer? N1 Target: N1-Alkyl (Thermodynamic) Start->N1 N2 Target: N2-Alkyl (Kinetic/Chelation) Start->N2 N1_Cond Standard Conditions: NaH / THF / Heat N1->N1_Cond Primary Alkyl Halides N1_Alt Alternative: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) N1->N1_Alt Aryl/Alkenyl Groups N2_Cond Acid-Catalyzed: Trichloroacetimidates (Protonation of Imide) N2->N2_Cond High Selectivity N2_Mits Mitsunobu Reaction: PPh3 / DEAD / ROH (Substrate Dependent) N2->N2_Mits Variable Selectivity Success1 High N1 Selectivity (>95:5) N1_Cond->Success1 N1_Alt->Success1 Success2 High N2 Selectivity (>90:10) N2_Cond->Success2 Mixture WARNING: Mixture Likely (Requires HPLC/Column) N2_Mits->Mixture Often ~1:2 Ratio

Figure 1: Decision matrix for selecting reagents based on the desired N-alkylation site.

Ticket #001: "I need the N1-isomer, but I'm getting a mixture."

Diagnosis: You are likely using a weak base (e.g.,


, 

) in a polar aprotic solvent (DMF, DMSO).[1] While common, these conditions often exist in a "middle ground" that fails to drive the reaction purely to the thermodynamic product, resulting in ~1:1 mixtures due to the Curtin-Hammett principle applied to the tautomeric equilibrium.

The Solution: The "Hard" Anion Protocol To maximize


-selectivity, you must utilize the specific coordination of the alkali metal and solvent effects. Sodium Hydride (

) in THF is the gold standard.

Protocol (Standardized):

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add

    
     (60% dispersion, 1.2 equiv) portion-wise.
    
    • Why: The

      
       cation coordinates tightly with the indazolyl anion. In THF (a solvent with moderate dielectric constant), this ion pairing, combined with steric factors, heavily favors attack by the less hindered 
      
      
      
      [1].
  • Alkylation: Stir for 30 min, then add the alkyl halide (1.2 equiv).

  • Thermodynamic Drive: Warm to 50–60°C and stir for 4–12 hours.

    • Note: Higher temperatures promote the equilibration of any kinetically formed

      
      -product back to the thermodynamically stable 
      
      
      
      -product via an intermolecular mechanism [2].

Data Comparison:

Base / SolventTemperatureN1 : N2 RatioYieldNotes

/ DMF
25°C~55 : 4585%Difficult separation.

/ MeCN
Reflux70 : 3090%Cesium effect is weak here.
NaH / THF 50°C >98 : 2 92% Recommended.

Ticket #002: "I specifically need the N2-isomer."

Diagnosis: Targeting


 is difficult because it fights thermodynamics.[1] If you use standard alkyl halides, you will almost always get 

or a mixture. You must change the mechanism entirely.

The Solution: Acid-Catalyzed Trichloroacetimidate Alkylation Recent breakthroughs utilize alkyl trichloroacetimidates.[2] Under Lewis acid or Brønsted acid catalysis, the mechanism changes. The electrophile is activated (protonated), and the reaction proceeds via an


-like pathway or specific H-bonding guidance that favors the more nucleophilic (in the neutral tautomer) 

position [3].

Protocol:

  • Reagents: 1H-indazole (1.0 equiv), Alkyl-2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    .
  • Solvent: Anhydrous THF or

    
    .
    
  • Condition: Run at room temperature.

    • Result: This often yields >90%

      
      -selectivity.[3][4][5]
      

Alternative: The Mitsunobu Reaction While Mitsunobu conditions (


, DEAD, Alcohol) are often cited for 

-alkylation, results are highly substrate-dependent.
  • Mechanism:[2][5][6][7][8][9][10][11][12] The bulky triphenylphosphine oxide byproduct formation and the specific transition state often sterically hinder the

    
     attack, directing the alkyl group to 
    
    
    
    .
  • Warning: Expect ratios around 1:2 to 1:4 (

    
    :
    
    
    
    ). You will need column chromatography [4].

Ticket #003: "How do I prove which isomer I have?" (Isomer ID)

User Reported Issue: "My LCMS shows one peak, but the NMR looks complex. How do I distinguish


 from 

?"

Root Cause Analysis: 1H-NMR chemical shifts are often insufficient for definitive assignment. You must use 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) .

Diagnostic Workflow:

  • Run HMBC: Set optimization for long-range coupling (8-10 Hz).

  • Locate the Alkyl

    
    :  Find the protons of the alkyl group attached directly to the nitrogen.
    
  • Check Correlations:

    • 
      -Alkyl:  The 
      
      
      
      protons will show a strong correlation to C7a (the bridgehead carbon between the benzene and pyrazole rings). They will rarely correlate with C3.
    • 
      -Alkyl:  The 
      
      
      
      protons will show a strong correlation to C3 (the carbon in the pyrazole ring). They will not correlate with C7a.

Visualizing the HMBC Diagnostic:

NMR_Diagnostic Substrate Alkyl-Indazole (Unknown Isomer) Experiment Run HMBC Experiment Substrate->Experiment Obs1 Correlation: N-CH2 <--> C7a (Bridgehead) Experiment->Obs1 Path A Obs2 Correlation: N-CH2 <--> C3 (Pyrazole) Experiment->Obs2 Path B Result1 CONFIRMED: N1-Isomer Obs1->Result1 Result2 CONFIRMED: N2-Isomer Obs2->Result2

Figure 2: HMBC correlation pathway for definitive structural assignment [5].

Ticket #004: Advanced Strategy - Chan-Lam Coupling[13]

Scenario: You need to introduce an aryl or alkenyl group (not a simple alkyl chain).

Guidance: Standard


 chemistry fails with aryl halides. You must use Copper-catalyzed Chan-Lam coupling.[13]
  • Selectivity: This reaction is highly

    
    -selective .[3][5][6][7][12][14][15]
    
  • Mechanism: The oxidative coupling occurs via a Cu(II)/Cu(III) cycle.[15] The acidity of the N-H bond drives the coordination to Copper. Since the

    
    -H tautomer is dominant and the resulting anion has significant HOMO density on 
    
    
    
    , the coupling occurs there [6].

Protocol:

  • Reagents: Indazole (1.0 equiv), Arylboronic acid (2.0 equiv),

    
     (1.0 equiv).
    
  • Base/Ligand: Pyridine (2.0 equiv) in DCM.

  • Atmosphere: Open to air (requires

    
     to reoxidize Copper).
    

References

  • Alam, R., & Keating, J. J. (2021).[7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][5][7][9][11][14] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

  • Wang, J., et al. (2024).[5][6] Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6345-6350. Link

  • Luo, G., et al. (2022). Highly Selective N2-Alkylation of Indazoles with Trichloroacetimidates. Synthesis, 54(10), 2367-2376. (Cited via WuXi Biology technical notes).
  • Cheung, M., et al. (2024).[5] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1802–1814. Link

  • Doganc, F., & Goker, H. (2024).[7] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Link

  • WuXi Biology. (2023). QM Analyses of Regioselectivity in Chan-Lam Reaction. Magical Power of Quantum Mechanics. Link

Sources

Technical Support Center: Solubility Optimization for 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation or inconsistent data with 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) because of its physicochemical duality.[1][2] While the tetrahydro- ring adds some flexibility, the fused pyrazole-phenyl system creates a flat, hydrophobic core prone to π-π stacking .[1][2] This results in high crystal lattice energy (often called "brick dust" behavior) and poor aqueous solubility, particularly in salt-rich assay buffers like PBS or HBSS.[1][2]

This guide provides a self-validating workflow to solubilize PTHI without compromising biological integrity.

Core Solubility Architecture

Before altering your assay, you must establish a stable "Solvent System."[2] The following table outlines the hierarchy of solvent choices validated for indazole scaffolds.

Table 1: Solvent & Additive Compatibility Matrix
ComponentRoleRecommended Conc.Mechanism of ActionWarning
DMSO Primary Stock Solvent10 mM - 50 mM (Stock)< 1% (Final Assay)Aprotic disruption of lattice energy.[1][2]Avoid >1% final conc.; can inhibit enzymes or permeabilize membranes [1].[1][2]
Tween-20 Surfactant0.01% - 0.05%Prevents aggregation of hydrophobic cores; reduces binding to plasticware.[1][2]Critical for stopping "crash-out" upon dilution into aqueous buffer.[1][2]
HP-β-CD Molecular Chaperone5% - 10% (w/v)Encapsulates the hydrophobic phenyl-indazole moiety.[1][2]Gold Standard for in vivo or high-concentration cell assays.[1][2]
PEG-400 Co-solvent10% - 20%Reduces polarity of the bulk solvent.[1][2]High viscosity can interfere with pipetting robotics.[1][2]

Protocol: The "Kinetic Solubility" Workflow

Do not rely on thermodynamic solubility (stirring for 24h).[1][2] In screening, kinetic solubility (how long it stays in solution after rapid dilution) is what matters.[2]

Step-by-Step Optimization Protocol

Objective: Determine the "Crash Point" of PTHI in your specific assay buffer.

  • Stock Preparation:

    • Dissolve PTHI in 100% anhydrous DMSO to 20 mM .

    • Critical Step: Sonicate for 10 minutes at 40°C. Visual clarity is deceptive; micro-crystals may persist.[1][2]

  • Intermediate Dilution (The "Sandwich" Method):

    • Never pipette 100% DMSO stock directly into the assay buffer.[1][2] This causes immediate local precipitation (the "plume effect").[2]

    • Step A: Dilute stock 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water + 0.05% Tween-20).[1][2]

    • Step B: Dilute Step A into your final Assay Buffer.[1][2]

  • Nephelometry / Turbidity Check:

    • Prepare a serial dilution in a clear-bottom 96-well plate.

    • Measure Absorbance at 650 nm (non-absorbing region for indazoles).[1][2]

    • Threshold: An OD > 0.005 above background indicates micro-precipitation.[1][2]

Visualizing the Solubility Pathway

The following diagram illustrates the critical decision points when PTHI precipitates in your assay.

SolubilityWorkflow Start Start: PTHI Stock (DMSO) Dilution Dilute into Assay Buffer Start->Dilution Check Visual/OD650 Check Dilution->Check Precipitation Precipitation Detected Check->Precipitation Cloudy/OD>0.005 Clear Solution Clear Check->Clear Clear AddSurf Add 0.01% Tween-20 Precipitation->AddSurf First Defense AddCD Use HP-β-Cyclodextrin Precipitation->AddCD If Surfactant Fails ReduceStock Reduce Stock Conc. Precipitation->ReduceStock Last Resort Proceed Run Biological Assay Clear->Proceed Proceed to Assay AddSurf->Check AddCD->Check ReduceStock->Check

Figure 1: Decision logic for mitigating precipitation events during assay preparation. Note the priority of surfactant addition over cyclodextrins due to assay simplicity.

Biological Context: Assay-Specific Troubleshooting

Scenario A: Enzymatic Assays (e.g., Kinase, Protease)

Issue: IC50 curves are bell-shaped or steep (Hill slope > 2.0). Cause: PTHI is forming colloidal aggregates that sequester the enzyme (promiscuous inhibition).[2] The Fix:

  • Add 0.01% Triton X-100 freshly prepared to the reaction buffer.

  • Validation: Centrifuge the assay mix at 3000 x g for 10 mins before adding the enzyme. If potency drops significantly after centrifugation, your compound was precipitating [2].[2]

Scenario B: Cell-Based Assays (e.g., Viability, Signaling)

Issue: Toxicity at high concentrations that does not correlate with target inhibition.[1][2] Cause: Crystallization on the cell monolayer (mechanical stress) or DMSO toxicity.[2] The Fix:

  • DMSO Limit: Keep final DMSO < 0.5% (v/v).

  • Carrier: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

    • Protocol: Dissolve PTHI in DMSO, then dilute into a 20% HP-β-CD stock solution.[1][2] Use this complex to dose cells.[1][2][3] The cyclodextrin "cages" the lipophilic phenyl ring, keeping it soluble in media without damaging membranes [3].[1]

Frequently Asked Questions (FAQ)

Q1: Can I store the diluted PTHI in plastic tubes? A: No. The tetrahydroindazole core is highly lipophilic and will bind to polypropylene (PP) and polystyrene (PS).

  • Solution: Use glass-coated plates or low-binding polypropylene consumables.[1][2] Alternatively, pre-soak tips/tubes with buffer containing Tween-20 to saturate binding sites.[1][2]

Q2: My compound crashes out when I freeze the stock. Is it ruined? A: Likely not, but the crystal form may have changed (polymorphism).

  • Solution: Heat the DMSO stock to 50°C and vortex vigorously. Do not use until the solution is perfectly clear. Repeated freeze-thaw cycles promote "seeding" of crystals; aliquot your stocks to avoid this.[1][2]

Q3: Why does the absorbance reading drift over time? A: This indicates Ostwald Ripening .[1][2] Small micro-crystals are dissolving and redepositing onto larger crystals.[1][2] This is a sign of a metastable solution.[1][2] You must run the assay immediately after dilution or switch to a cyclodextrin formulation.[1][2]

References

  • LifeTein. (2023).[1][2][4] DMSO Usage in Cell Culture: Cytotoxicity and Solubility Limits.[2][4][5] Retrieved from

  • Di, L., & Kerns, E. H. (2008).[2][6] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Context: Kinetic Solubility Protocols).

  • Contract Pharma. (2017).[1][2] Optimizing Drug Solubility: Solvation Methods and Carrier Systems.[1][2] Retrieved from [1]

  • PubChem. (2025).[1][2][7] 4,5,6,7-tetrahydro-1H-indazole Compound Summary. Retrieved from [1]

Sources

Technical Support Center: 1H-Indazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation and Regioselectivity in 1H-Indazole Scaffolds Ticket Type: Advanced Methodological Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Operational Overview

Welcome to the technical support hub for 1H-indazole synthesis. This guide addresses the most frequent "failure modes" reported by medicinal chemistry teams: regiochemical ambiguity (N1 vs. N2) , catalytic stalling , and unexpected byproduct formation during cyclization.

The 1H-indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib), but its synthesis is often plagued by tautomeric equilibrium issues. The 1H-tautomer is generally more thermodynamically stable (


 kcal/mol) than the 2H-tautomer, yet kinetic factors frequently lead to intractable mixtures.

Module A: The N-Alkylation Regioselectivity Crisis

User Query: "I am alkylating a 3-substituted 1H-indazole using an alkyl halide and base, but I'm getting a 60:40 mix of N1 and N2 isomers. How do I force N1 selectivity?"

The Mechanistic Root Cause

The indazole anion is an ambident nucleophile. Regioselectivity is governed by the Curtin-Hammett principle and the interplay between steric hindrance and thermodynamic stability.

  • N1-Alkylation (Thermodynamic): The N1-isomer preserves the benzenoid aromaticity of the carbocycle more effectively than the quinoid-like character of the N2-isomer.

  • N2-Alkylation (Kinetic): The lone pair on N2 is often more accessible, especially if the C7 position bears a substituent (e.g.,

    
    , 
    
    
    
    ) that sterically shields N1.
Diagnostic & Troubleshooting
ObservationProbable CauseCorrective Action
High N2 content Kinetic Control: Reaction stopped too early or performed at low temp.Switch to Thermodynamic Conditions : Higher temperature, longer reaction time to allow equilibration.
High N2 content Steric Blockade: Substituent at C7.Use smaller alkylating agents or switch to a de novo cyclization route (see Module B) rather than alkylating the pre-formed ring.
N1/N2 Mixture Counter-ion Effect: Loose ion pair (e.g., K+, Cs+).Chelation Control: Use non-polar solvents (Toluene) with bases that coordinate N2, steering the electrophile to N1.
Validated Protocol: High-Fidelity N1-Alkylation

Ref: Gaikwad et al. (2021); Hunt et al.

Objective: >95% N1-Selectivity for 3-substituted indazoles.

  • Reagents: Substrate (1.0 equiv), NaH (60% dispersion, 1.2 equiv), THF (anhydrous), Alkyl Halide (1.1 equiv).

  • Step 1 (Deprotonation): Dissolve indazole in THF at 0°C. Add NaH portion-wise. Stir for 30 min at 0°C, then warm to RT for 30 min. Observation: Gas evolution (

    
    ) must cease.
    
  • Step 2 (Alkylation): Cool back to 0°C. Add alkyl halide dropwise.

  • Step 3 (Equilibration - Critical): Warm to 60°C and stir for 4–12 hours.

    • Why? At RT, you may form kinetic N2 product. Heating promotes the rearrangement of N2-alkyl species to the thermodynamically stable N1-alkyl via an intermolecular mechanism or tautomeric equilibrium if reversible.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Visualization: N1 vs N2 Pathways

IndazoleAlkylation Start 1H-Indazole (Precursor) Anion Indazolyl Anion (Ambident Nucleophile) Start->Anion Base (NaH/Cs2CO3) TS_N2 TS: N2 Attack (Lower Barrier) Anion->TS_N2 Fast (Kinetic) TS_N1 TS: N1 Attack (Higher Barrier) Anion->TS_N1 Slow Prod_N2 N2-Alkyl Indazole (Kinetic Product) TS_N2->Prod_N2 Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2->Prod_N1 Thermal Rearrangement (High T, Long Time)

Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation. Note the potential for N2 to N1 isomerization under thermal stress.

Module B: Cyclization Byproducts (Hydrazine Routes)

User Query: "I'm trying to cyclize 2-fluorobenzaldehyde with hydrazine, but I'm isolating a fluorotoluene derivative instead of the indazole."

The "Wolff-Kishner" Trap

When condensing 2-halobenzaldehydes with hydrazine, the intermediate formed is a hydrazone .

  • Intended Pathway: Intramolecular

    
     displacement of the halide by the hydrazone nitrogen.
    
  • Byproduct Pathway: Under basic conditions and high heat, the hydrazone undergoes Wolff-Kishner reduction , expelling

    
     and reducing the formyl group to a methyl group (forming 2-fluorotoluene).
    
Solution: The O-Methyloxime Strategy

To prevent reduction, increase the oxidation state of the intermediate or use a "masked" aldehyde.

Protocol Adjustment:

  • Convert the aldehyde to an O-methyloxime first (Reaction with

    
    ).
    
  • React the oxime with hydrazine.[1]

  • Mechanism: The oxime prevents the formation of the susceptible unsubstituted hydrazone intermediate that leads to

    
     loss.
    

Module C: Metal-Catalyzed Cross-Coupling Failures

User Query: "My Pd-catalyzed Buchwald-Hartwig cyclization to form the N-N bond is stalling at 50% conversion. I see significant dehalogenated starting material."

The "Catalyst Poisoning" & Dehalogenation Loop

Indazoles are potent ligands. The product (or the substrate precursor) can coordinate to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.

Common Byproducts:

  • Hydrodehalogenation: The oxidative addition complex undergoes

    
    -hydride elimination or abstracts a proton from the solvent instead of undergoing the N-N coupling.
    
  • Homocoupling: Formation of Biaryl species (Ar-Ar) if the halide is reactive and the amine nucleophile is sluggish.

Visualization: The Catalytic "Off-Ramps"

PdCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Hydrazine/Amine Dehalo Hydrodehalogenation (Byproduct: Ar-H) OxAdd->Dehalo H-Source/No Amine RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Poison Catalyst Poisoning (Indazole-Pd Complex) RedElim->Poison Product Inhibition

Caption: Pd-Catalyzed cycle showing where product inhibition (poisoning) and dehalogenation occur.

Troubleshooting Table
IssueTechnical Fix
Catalyst Poisoning Use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) that prevent the indazole product from binding to the metal center.
Dehalogenation Ensure strictly anhydrous conditions and degassed solvents. Presence of water/alcohols promotes protonolysis of the Pd-Ar bond.
Stalled Reaction Protect N1 in situ or use a specific leaving group (e.g., convert Cl to I) to speed up oxidative addition.

Module D: The Davis-Beirut Reaction (Specialized)

User Query: "I am using the Davis-Beirut reaction (o-nitrobenzylamine + base) to make 2H-indazoles, but I'm getting indazolones."

Mechanism & Byproduct

The Davis-Beirut reaction proceeds via a nitroso imine intermediate.[2][3]

  • The Issue: This intermediate is highly electrophilic. If water or hydroxide is present (from aqueous base), it attacks the imine carbon.

  • Result: Instead of N-N bond formation to the indazole, you get ring closure to indazol-3-one or hydrolysis products.

Corrective Action:

  • Use anhydrous bases (e.g.,

    
    -BuOK in dry THF or DMF).
    
  • Avoid aqueous workups until the cyclization is confirmed complete by TLC/LCMS.

References

  • Gaikwad, D. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold: ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.[4]

  • Hunt, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH/PubMed.

  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH/PubMed.

  • Luo, G., & Chen, L. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene.... Organometallics.[5]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

Sources

troubleshooting mass spectrometry fragmentation of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Fragmentation, Isomer Differentiation, and Ionization of Indazole Scaffolds Assigned Specialist: Senior Application Scientist

Executive Summary

Indazole (


-indazole) is a privileged scaffold in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., axitinib, pazopanib) and synthetic cannabinoid receptor agonists (SCRAs). However, its bicyclic structure (benzene fused to pyrazole) presents unique challenges in mass spectrometry (MS):
  • Tautomeric Ambiguity: Rapid equilibrium between

    
    - and 
    
    
    
    -forms affects ionization and fragmentation.[1]
  • Regioisomerism: Distinguishing

    
    - vs. 
    
    
    
    -alkylated isomers is critical for structure-activity relationship (SAR) studies but difficult in standard ESI-MS.[1]
  • Fragmentation Resistance: The aromatic stability of the indazole core often requires high collision energies (CE) to induce informative ring cleavage.[1]

This guide addresses these specific technical bottlenecks.

Module 1: Isomer Differentiation ( - vs. -Substitution)

User Query: "I synthesized an indazole derivative, but I suspect I have a mixture of N1- and N2-alkylated isomers. They have identical masses.[1] How do I distinguish them using MS/MS?"

Technical Insight: While NMR is the gold standard for assignment, MS/MS can distinguish these isomers based on the stability of the resulting carbocation after side-chain loss or ring cleavage.[1]


-substituted indazoles are generally thermodynamically more stable (aromatic sextet preserved in the benzene ring) compared to 

-isomers (quinoid-like character in the benzene ring).

Diagnostic Workflow:

  • Retention Time (RT): On C18 columns,

    
    -isomers typically elute earlier than 
    
    
    
    -isomers due to higher polarity and lower lipophilicity.[1]
  • Fragmentation Ratio (The "Survival Yield"):

    • 
      -Isomers:  The 
      
      
      
      ion is more stable.[1] You will often see a higher relative abundance of the precursor ion at moderate Collision Energies (CE).[1]
    • 
      -Isomers:  The "quinoid" contribution destabilizes the core, often leading to easier loss of the alkyl substituent or ring opening.[1]
      
  • Characteristic Fragments: Look for the "Ortho Effect." If your substituent is at position

    
     and you have a functional group at 
    
    
    
    , steric hindrance or hydrogen bonding can induce unique eliminations (e.g., loss of
    
    
    or small alcohols) that are absent in the
    
    
    isomer.[1]

Visual Guide: Isomer Identification Logic

Indazole_Isomer_ID Start Sample: Indazole Isomer Mixture LC_Step Step 1: Reverse Phase LC (C18) Start->LC_Step RT_Check Check Retention Time LC_Step->RT_Check N2_Result Early Eluter: Likely N2-Isomer (Higher Polarity) RT_Check->N2_Result Earlier RT N1_Result Late Eluter: Likely N1-Isomer (Thermodynamic Product) RT_Check->N1_Result Later RT MS_Step Step 2: ESI-MS/MS (Stepped CE) N2_Result->MS_Step N1_Result->MS_Step Frag_Check Analyze Fragmentation Pattern MS_Step->Frag_Check N1_Frag High Precursor Survival Stable [M+H]+ Frag_Check->N1_Frag N1 Characteristic N2_Frag High Fragmentation Yield (Loss of substituent) Frag_Check->N2_Frag N2 Characteristic

Caption: Decision tree for differentiating N1- and N2-alkylated indazoles using chromatography and mass spectrometry.

Module 2: Fragmentation Mechanics & Neutral Losses

User Query: "I see a persistent loss of 27 Da and 28 Da in my MS/MS spectra. What is the mechanism?"

Technical Insight: The indazole core undergoes characteristic ring cleavages.[1] Understanding these allows you to verify the integrity of the core scaffold versus the side chains.[1]

Key Fragmentation Pathways:

Loss (Da)Neutral MoleculeMechanism / Origin
-27 Da HCN (Hydrogen Cyanide)Diagnostic for Indazoles. Cleavage of the pyrazole ring (N1-N2 and C3-C7a bonds). This confirms the presence of the nitrogen heterocycle.
-28 Da

(Nitrogen gas)
Rare in simple protonated indazoles (

) but common in radical cations (

) or if the substituent contains a diazo/azide group.[1]
-17 Da

(Ammonia)
Common in 3-carboxamide indazoles (e.g., Synthetic Cannabinoids like AB-PINACA). Occurs at the amide linker.[1]
Linker Cleavage VariesFor 3-substituted indazoles, the bond between C3 and the carbonyl/linker is the "weakest link," yielding a characteristic acylium indazole ion (e.g., m/z 145 for simple derivatives).[1]

Mechanism: The "Linker First" Rule In drug-like molecules (e.g., Synthetic Cannabinoids), the fragmentation is hierarchical.[1]

  • Primary Event: Cleavage of the amide/ester linker at position 3.[1]

  • Secondary Event: Fragmentation of the side chains (e.g., fluorobenzyl groups).[1]

  • Tertiary Event: Degradation of the indazole core (HCN loss) only at very high energies.[1]

Visual Guide: Fragmentation Pathway (Synthetic Cannabinoid Example)

Indazole_Fragmentation Precursor Precursor [M+H]+ (Indazole Amide) Amide_Cleavage Amide Bond Cleavage Precursor->Amide_Cleavage Low CE Core_Ion Indazole Acylium Ion (m/z ~145) Amide_Cleavage->Core_Ion Charge Retention on Indazole Side_Chain Amine/Linker Fragment Amide_Cleavage->Side_Chain Neutral Loss HCN_Loss Ring Cleavage (-HCN, 27 Da) Core_Ion->HCN_Loss High CE Final_Frag Phenyl Cation (m/z ~118) HCN_Loss->Final_Frag

Caption: Hierarchical fragmentation of a 3-carboxamide indazole derivative (e.g., AB-PINACA analogs).

Module 3: Troubleshooting Sensitivity & Ion Suppression

User Query: "My signal-to-noise ratio is poor in ESI(+), even with a pure standard. What parameters should I check?"

Root Cause Analysis: Indazoles are weak bases (


 for the protonated form).[1] They do not protonate as readily as aliphatic amines.[1] Furthermore, the 

-indazole proton is relatively acidic (

), meaning in basic mobile phases, they may deprotonate to

.

Optimization Protocol:

  • Mobile Phase pH (Critical):

    • Recommendation: Use Formic Acid (0.1%) .[1]

    • Why: You must drive the equilibrium to the protonated state.[1] Neutral pH or Ammonium Acetate buffers may leave the indazole neutral, reducing ESI(+) response.[1]

    • Avoid: TFA (Trifluoroacetic acid).[1] It forms strong ion pairs with the protonated indazole, suppressing the signal in the gas phase.[1]

  • Source Parameters (ESI):

    • Cone Voltage: Indazoles are prone to in-source fragmentation (ISF).[1] If you see the "core" mass (e.g., m/z 145) in your MS1 scan, your cone voltage is too high.[1] Lower it by 10–15V.[1]

    • Desolvation Temp: High temperatures (

      
      ) are needed for substituted indazoles with heavy lipophilic tails (e.g., pentyl chains in cannabinoids) to ensure efficient droplet evaporation.[1]
      
  • Adduct Management:

    • Indazoles avidly bind

      
       and 
      
      
      
      .[1]
    • Fix: Add traces of ammonium formate. The

      
       adduct is unstable and will decompose to 
      
      
      
      in the source, effectively boosting your protonated signal.[1]
Module 4: Standardized Experimental Protocol

Objective: Differentiate


 isomers and obtain a clean MS/MS spectrum.

Step 1: LC Conditions

  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (enhanced selectivity for aromatics).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Slow ramp (5% to 95% over 10 mins) to maximize resolution of isomers.

Step 2: MS Method (Data Dependent Acquisition)

  • Ionization: ESI Positive.

  • Spray Voltage: 3.5 kV.[1]

  • Collision Energy (Stepped): 20, 40, 60 eV.[1]

    • Reasoning: Low CE (20) preserves the molecular ion.[1] High CE (60) forces the diagnostic HCN loss from the stable aromatic core.[1]

Step 3: Data Interpretation

  • Extract Ion Chromatogram (EIC) for the precursor mass.[1]

  • Check for double peaks.[1]

  • Validation: Compare the ratio of [Core Ion] / [Precursor] at 40 eV. The

    
    -isomer usually shows a higher ratio (more fragmentation) than the 
    
    
    
    -isomer.[1]
References
  • BenchChem. (2025).[1][2] A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA...). PubMed.[1] Retrieved from

  • ResearchGate. (2021).[1] New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization. Retrieved from

  • Element Lab Solutions. (2025).[1] 10 Tips for Electrospray Ionisation LC-MS. Retrieved from

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from

Sources

resolving peak overlap in NMR of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Resolution of Spectral Overlap in 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Blocker for Structural Validation)[1]

Introduction: The "Fused-Ring" Dilemma

Welcome to the Advanced NMR Support Center. You are likely here because the proton spectrum of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is presenting as a series of unintelligible multiplets rather than the clean, first-order signals you expected.

This molecule presents a "perfect storm" for NMR analysis:

  • Aliphatic Congestion: The fused cyclohexane ring (positions 4, 5, 6,[1] 7) creates a narrow chemical shift range with complex coupling constants.[1]

  • Aromatic Crowding: The 3-phenyl group adds 5 protons that often collapse into a second-order "roofing" multiplet.[1]

  • Dynamic Tautomerism: The pyrazole NH is not static; it undergoes annular tautomerism (

    
    ), causing peak broadening that can be mistaken for overlap or impurities.[1]
    

This guide is structured to troubleshoot these specific regions. Follow the modules below to resolve your spectrum.

Module 1: The Aliphatic Muddle (Positions 4, 5, 6, 7)

The Issue: You observe two broad "humps" in the 1.6–2.8 ppm range. You cannot extract coupling constants (


) to prove the fused ring conformation.[1]

The Mechanism: The cyclohexane ring is fused to the planar pyrazole.[1]

  • H-4 & H-7: These are allylic/benzylic-like.[1] They resonate downfield (~2.4–2.7 ppm).[1]

  • H-5 & H-6: These are homo-allylic.[1] They resonate upfield (~1.6–1.8 ppm).[1]

  • The Problem: In CDCl

    
    , the magnetic anisotropy of the fused aromatic system affects H-4 and H-7 similarly, often causing accidental equivalence or strong coupling (where 
    
    
    
    ).

Troubleshooting Protocol:

Q: How do I separate the overlapping multiplets for H-4/H-7 and H-5/H-6?

A: Utilize Aromatic Solvent Induced Shifts (ASIS). Do not just go to a higher field magnet (e.g., 600 MHz); change the chemical environment. Benzene-d


 molecules stack against the planar indazole system.[1] Due to the specific geometry of the collision complex, benzene shields/deshields protons differently than isotropic solvents like CDCl

.[1]

Experimental Workflow:

  • Baseline: Run

    
    H NMR in CDCl
    
    
    
    .
  • Titration: Prepare a sample in C

    
    D
    
    
    
    (Benzene-d
    
    
    ).[1]
  • Comparison: If C

    
    D
    
    
    
    causes overlap elsewhere, perform a "Solvent Titration":
    • Start with 100% CDCl

      
      .[1]
      
    • Add C

      
      D
      
      
      
      in 10% increments.
    • Monitor the separation of the H-4 and H-7 multiplets.[1] There will be a "sweet spot" mixture where resolution is maximized.

Data Summary: Expected Shifts

Proton PositionEnvironmentApprox.

(CDCl

)
Resolution Strategy
H-4 Allylic (Near Phenyl)2.6 - 2.8 ppmNOESY to Phenyl-ortho protons confirms assignment.[1]
H-7 Allylic (Near NH)2.4 - 2.6 ppmSensitive to NH tautomerism .[1]
H-5, H-6 Homo-allylic1.7 - 1.9 ppmHSQC is required to resolve these carbons.[1]

Module 2: The Aromatic Crowd (3-Phenyl Group)

The Issue: The phenyl region (7.3–7.6 ppm) appears as a blob. You cannot distinguish the ortho, meta, and para protons, or they overlap with the indazole NH.[1]

The Mechanism: The 3-phenyl ring likely rotates freely.[1] However, at lower fields (300/400 MHz), the chemical shift difference between meta and para protons is small, leading to higher-order effects (virtual coupling).

Troubleshooting Protocol:

Q: Standard processing isn't working. How do I resolve the aromatic multiplets?

A: Apply "Pure Shift" NMR or Gaussian Window Functions. If you cannot run a Pure Shift experiment (which collapses multiplets to singlets), you must mathematically enhance resolution.[1]

Step-by-Step Resolution Enhancement:

  • Acquisition: Acquire the FID with a long acquisition time (

    
     seconds) to capture the tail of the decay (fine structure).
    
  • Processing (Lorentzian-Gaussian):

    • Apply a window function: GM (Gaussian Multiplier) in TopSpin/MestReNova.[1]

    • Set LB (Line Broadening) to a negative value (e.g., -0.5 Hz).[1]

    • Set GB (Gaussian Broadening) to 0.5 (position of the echo).[1]

    • Result: This sharpens the lines at the cost of signal-to-noise ratio (S/N), often revealing the splitting patterns of the phenyl ring.

Visualizing the Workflow:

ResolutionStrategy Start Start: Peak Overlap Detected CheckRegion Identify Region Start->CheckRegion Aliphatic Aliphatic (1.5 - 3.0 ppm) CheckRegion->Aliphatic Aromatic Aromatic (7.0 - 8.0 ppm) CheckRegion->Aromatic SolventSwap Solvent Swap (C6D6) Aliphatic->SolventSwap First Line ResEnhance Gaussian Window (LB < 0) Aromatic->ResEnhance Software Fix HSQC 2D HSQC (C-H Correlation) SolventSwap->HSQC If unresolved PureShift Pure Shift NMR (Collapse J) ResEnhance->PureShift Hardware Fix

Caption: Decision tree for selecting the correct resolution strategy based on spectral region.

Module 3: The Tautomer Trap (The NH Signal)

The Issue: The NH signal is extremely broad, missing, or "moving" between experiments. This makes integration impossible and casts doubt on sample purity.[1]

The Mechanism: Indazoles exist in equilibrium between the


 and 

tautomers.[1]
  • 1H-isomer: Generally more stable thermodynamically.[1]

  • 2H-isomer: Less stable but accessible.[1]

  • Exchange: The proton hops between N1 and N2. If the rate of exchange (

    
    ) is comparable to the NMR timescale (
    
    
    
    ), the peak broadens into the baseline (coalescence).

Troubleshooting Protocol:

Q: How do I freeze the tautomerism to get a sharp NH peak?

A: Stabilize the 1H-form using Solvent and Temperature.

  • Switch to DMSO-d

    
    : 
    
    • DMSO is a strong hydrogen bond acceptor.[1] It will H-bond to the NH, effectively "locking" the proton in place and slowing down the exchange rate.[1]

    • Result: The NH peak usually sharpens and moves downfield (12–13 ppm), clearing the aromatic region.

  • Variable Temperature (VT) NMR:

    • Cooling (to 273 K): Slows the exchange.[1] Peaks may split into two distinct sets (one for 1H, one for 2H) if the equilibrium allows, or simply sharpen the major tautomer.

    • Heating (to 320 K+): Speeds up exchange.[1] This averages the signals.[1] Warning: This often makes the NH peak broader in the intermediate regime before it sharpens as a weighted average.[1] Cooling is preferred for resolution.

Tautomeric Equilibrium Diagram:

Tautomerism T1 1H-Indazole (Major Tautomer) TS Transition State (Proton Transfer) T1->TS k1 TS->T1 T2 2H-Indazole (Minor Tautomer) TS->T2 k2 T2->TS DMSO DMSO-d6 (Stabilizes 1H via H-bond) DMSO->T1 Locks

Caption: The dynamic equilibrium of indazole tautomers. DMSO stabilizes the 1H form, slowing exchange.

Module 4: Advanced Verification (2D NMR)

If 1D methods fail, you must rely on heteronuclear correlation.[1] Carbon atoms have a much wider chemical shift dispersion (0–200 ppm) than protons (0–14 ppm).[1]

The "Golden" Experiment: Multiplicity-Edited HSQC

  • Why: It separates CH

    
     signals (negative phase/blue) from CH/CH
    
    
    
    signals (positive phase/red).[1]
  • Application:

    • H-4/H-7 (CH

      
      ):  Will appear as negative peaks.[1] You can distinguish them by their carbon shifts (C-4 is usually shielded relative to C-7 due to the 
      
      
      
      -effect of the phenyl group at C-3).[1]
    • Phenyl (CH): Will appear as positive peaks.[1] This instantly separates the phenyl protons from the underlying aliphatic CH

      
       signals if they overlap in the 1D spectrum.[1]
      

References

  • Indazole Tautomerism & Solvent Effects

    • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde."[1] The Journal of Organic Chemistry, 2022, 87, 5866–5881.[1][2] Link[1][2]

    • Context: Defines the thermodynamic stability of 1H vs 2H tautomers and NMR behavior in DMSO.
  • Pure Shift NMR Spectroscopy

    • Zangger, K., et al. "Pure shift NMR spectroscopy."[1] ResearchGate/Review, 2014.[1] Link

    • Context: Authoritative review on collapsing multiplets to resolve arom
  • Solvent Impurities & Chemical Shifts

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents..."[1][3][4] Organometallics, 2010, 29, 2176–2179.[1] Link[1]

    • Context: Essential for identifying if "overlap" is actually residual solvent (e.g., Benzene in CDCl3).[1]

  • Aliphatic Ring Conformation

    • Seyer, F., et al. "Physical Chemical Properties of cis- and trans-Decahydronaphthalene."[1][5] Journal of the American Chemical Society, 1938 (Foundational context for fused ring shifts). Link[1][5]

Sources

Technical Support Center: Enhancing Metabolic Stability of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Indazole Scaffold Optimization & Metabolic Troubleshooting

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole or purine rings in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, a recurrent failure mode for this scaffold is metabolic instability , specifically rapid clearance driven by Phase II conjugation (N-glucuronidation) and Phase I oxidative dealkylation.

This guide provides a systematic troubleshooting framework to diagnose metabolic liabilities and implement structural modifications to extend half-life (


) without eroding potency.

Module 1: Diagnostic Workflows

Before modifying the structure, you must identify the type of clearance. Indazoles are notorious for showing low clearance in Human Liver Microsomes (HLM) but high clearance in Hepatocytes or in vivo, often due to "silent" glucuronidation that HLM assays (lacking UDPGA cofactor) fail to capture.

Workflow: The Metabolic Triage Tree

Use the following logic flow to interpret your ADME data and select the correct optimization strategy.

MetabolicTriage Start High Intrinsic Clearance (Cl_int) Observed Compare Compare HLM vs. Hepatocyte Stability Start->Compare Case1 High Cl in HLM High Cl in Hepatocytes Compare->Case1 Similar Rates Case2 Low Cl in HLM High Cl in Hepatocytes Compare->Case2 Hepatocyte >> HLM Diag1 Diagnosis: Phase I Oxidation (CYP450 mediated) Case1->Diag1 Diag2 Diagnosis: Phase II Conjugation (UGT mediated N-Glucuronidation) Case2->Diag2 Action1 Action: MetID Study (Look for +16, +14, -14 Da) Diag1->Action1 Action2 Action: MetID Study (Look for +176 Da) Diag2->Action2 Strategy1 Strategy: Fluorination, Deuteration, Cyclization Action1->Strategy1 Strategy2 Strategy: Steric Hindrance, Electronic Deactivation (EWG) Action2->Strategy2

Figure 1: Diagnostic decision tree for isolating Phase I vs. Phase II metabolic liabilities in indazole scaffolds.

Module 2: Troubleshooting Specific Liabilities

Once the metabolic pathway is identified (via MetID), apply the following structural modifications.

Liability A: N-Glucuronidation (The "Indazole Soft Spot")

Symptom: Mass spectrum shows a +176 Da shift. High clearance in hepatocytes; low in microsomes. Mechanism: UGT enzymes (mainly UGT1A1, UGT1A4, UGT2B7) directly conjugate glucuronic acid to the N1 or N2 nitrogen [1].

StrategyMechanism of ActionImplementation GuideRisk
Steric Shielding Bulky groups adjacent to the NH hinder the UGT enzyme approach.Introduce a substituent (Me, Cl, F) at the C7 position (for 1H-indazoles) or C3 position .May disrupt binding if the pocket is tight.
Electronic Deactivation Reducing electron density on the Nitrogen makes it a poorer nucleophile for conjugation.Add Electron Withdrawing Groups (EWGs) like -F, -CF3, -CN to the phenyl ring (C4-C7).Can lower solubility or alter pKa significantly.
N-Switching Tautomers have different UGT affinities.Switch from 1H-indazole to 2H-indazole (or vice versa) by alkylating the desired nitrogen.Requires re-validation of target potency (binding mode change).
Liability B: Oxidative N-Dealkylation

Symptom: Mass spectrum shows -14 Da (loss of methyl) or -alkyl fragments. Mechanism: CYP450 hydroxylation of the


-carbon next to the nitrogen, followed by hemiaminal collapse.
StrategyMechanism of ActionImplementation Guide
Deuteration Exploits the Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H bonds.Replace N-CH3 with N-CD3 .
Fluorine Barrier Fluorine prevents hydrogen abstraction and lowers lipophilicity.Replace alkyl chains with difluoroethyl or trifluoroethyl groups.
Cyclization Cyclic amines are more resistant to oxidative ring opening than acyclic chains.Convert an N-ethyl group into an N-cyclopropyl or N-oxetanyl group [2].
Liability C: Aromatic Hydroxylation

Symptom: Mass spectrum shows +16 Da . Mechanism: CYP-mediated epoxidation/hydroxylation of the electron-rich indazole benzene ring.

  • Fix: Perform a Fluorine Scan .[1] Systematically replace hydrogens at C4, C5, C6, and C7 with Fluorine. The C-F bond is metabolically inert and blocks the site of oxidation while mimicking the steric size of Hydrogen [3].

Module 3: Experimental Protocols

Protocol 1: Hepatocyte Stability Assay (Phase I & II)

Why this matters: Standard HLM assays often miss indazole glucuronidation. This assay is mandatory for this scaffold.

Materials:

  • Cryopreserved Hepatocytes (Human/Rat/Mouse).

  • Williams' Medium E (WME).

  • Test Compound (10 mM DMSO stock).

  • Positive Controls: 7-ethoxycoumarin (Phase I/II), Testosterone (Phase I).

Procedure:

  • Thawing: Thaw hepatocytes rapidly at 37°C. Centrifuge (100 x g, 10 min) and resuspend in WME to

    
     cells/mL.
    
  • Incubation:

    • Pre-warm 96-well plate with 40 µL WME at 37°C.

    • Add 50 µL hepatocyte suspension.

    • Initiate reaction by adding 10 µL of test compound (final conc: 1 µM , final DMSO: 0.1%).

  • Sampling:

    • At time points

      
       min, remove 20 µL aliquots.
      
    • Quench immediately in 80 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
Protocol 2: Metabolite Identification (MetID) Triage

Goal: Rapidly confirm if +176 Da (Glucuronide) is present.

LC-MS Settings:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Scan Mode: Full Scan (MS1) + Data Dependent MS2.

  • Data Mining: Extract Ion Chromatograms (XIC) for:

    • 
       (Parent)
      
    • 
       (Oxidation)
      
    • 
       (Glucuronidation)
      

Module 4: Frequently Asked Questions (FAQs)

Q: I added a fluorine to the phenyl ring to block oxidation, but clearance increased. Why? A: While fluorine blocks local oxidation, it is highly electronegative. If placed incorrectly, it might increase the acidity of the N-H proton (lowering pKa), making the nitrogen more susceptible to deprotonation and subsequent N-glucuronidation . Always check LogD and pKa changes when fluorinating [4].

Q: Can I use 1-methylindazole to model the stability of my NH-indazole inhibitor? A: No. Alkylating the nitrogen completely shuts down the N-glucuronidation pathway (unless N-dealkylation happens first). 1-methylindazole will artificially look more stable than the NH-parent if glucuronidation is the primary clearance mechanism. You must test the exact NH-species.

Q: My compound is stable in HLM but has 0% bioavailability in rats. Is it the indazole? A: Likely yes. Rats are proficient glucuronidators. If your HLM data looks clean, run a Rat Hepatocyte assay. If clearance spikes there, you have a Phase II liability. Consider steric blocking at C7 or switching to a 2H-indazole isomer.

Q: What is the "Magic Methyl" effect in indazoles? A: Adding a methyl group at the C3 position often improves metabolic stability by preventing oxidation at that carbon (a common soft spot) and inducing a conformational twist that may protect the N1/N2 region from UGT enzymes [5].

References

  • Pfizer Global R&D. (2009). Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles.[2] Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zhou, D., et al. (2012). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[3] Academic Press. (Chapter on Bioisosteres).

  • Lombardo, F., et al. (2014). Comprehensive Medicinal Chemistry III: Metabolism and Pharmacokinetics.[4] Elsevier.

Sources

Validation & Comparative

selectivity profiling of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole against kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Profiling of the 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Scaffold

Part 1: Executive Summary & Strategic Context

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) represents a "privileged scaffold" in modern kinase drug discovery. Unlike fully optimized clinical candidates, PTHI is often utilized as a fragment-based starting point or a core building block. Its structural significance lies in the tetrahydro-ring saturation , which forces the molecule into a non-planar conformation (pucker), offering distinct solubility and vector-binding properties compared to its fully aromatic analogue, 3-phenyl-1H-indazole.

This guide details the selectivity profiling of PTHI, contrasting its baseline promiscuity against optimized alternatives. We provide a self-validating protocol for determining its "Kinome Interaction Map," essential for researchers transitioning this scaffold from Hit to Lead.

The Core Question:

Why profile a scaffold? Profiling PTHI is not about defining its clinical efficacy, but about de-risking the chemical series . Early profiling identifies "structural liabilities"—off-target kinases (e.g., CK2, GSK3β) that bind the core scaffold and will persist in derivatives unless explicitly designed out.

Part 2: Comparative Technical Analysis

The following matrix compares PTHI against a standard "Tool Compound" (SB203580, a p38 inhibitor) and its aromatic analog.

Table 1: Physicochemical and Selectivity Performance Matrix
Feature3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) 3-Phenyl-1H-indazole (Aromatic Analog) SB203580 (Optimized Tool)
Role Scaffold / HitScaffold / ReferenceOptimized p38 MAPK Inhibitor
Conformation Semi-Rigid (Puckered) Planar (Flat)Rigid
Primary Targets Broad Ser/Thr Kinases (p38, CK2, ASK1)Broad Kinases + NOS isoformsp38α/β MAPK
Selectivity Score (Gini) 0.35 (Low - Promiscuous) 0.25 (Very Low - Flat binder)>0.75 (High)
Solubility (LogS) Moderate-High (Tetrahydro ring aids solvation)Low (Crystalline stacking)Moderate
Key Liability Off-target binding to CK2 & GSK3β High non-specific hydrophobic bindingCYP450 Inhibition (known issue)

Expert Insight: The tetrahydro ring of PTHI disrupts the π-π stacking common in flat aromatic inhibitors, often improving solubility and reducing aggregation-based false positives in biochemical assays. However, the lack of specific "gatekeeper" interactions in the unsubstituted scaffold results in moderate promiscuity.

Part 3: Mechanism of Action & Signaling Biology

PTHI functions as a Type I ATP-Competitive Inhibitor . The indazole nitrogen (N1/N2) typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The phenyl group at position 3 extends into the hydrophobic pocket (back cleft), often interacting with the gatekeeper residue.

Diagram 1: Scaffold Pharmacophore & Interaction Logic

Pharmacophore PTHI 3-Phenyl-4,5,6,7- tetrahydro-1H-indazole Hinge Hinge Region (H-Bond Acceptor/Donor) PTHI->Hinge Indazole N-H interaction HydroPocket Hydrophobic Pocket (Gatekeeper Residue) PTHI->HydroPocket Phenyl Group (π-Alkyl) Tetrahydro Tetrahydro Ring (Solvent Exposure/Shape) PTHI->Tetrahydro Modulates Pucker Tetrahydro->Hinge Alters Vector

Caption: Pharmacophore mapping of PTHI. The indazole core anchors to the hinge, while the phenyl group probes the hydrophobic back-pocket. The tetrahydro ring dictates the exit vector.

Part 4: Experimental Protocol (Self-Validating)

To objectively profile PTHI, we utilize a Radiometric 33P-ATP HotSpot Assay . This is superior to fluorescence-based binding assays (like KINOMEscan) for scaffolds because it measures functional inhibition, reducing false positives caused by autofluorescence or aggregation.

Workflow: The "Kinase Sieve" Protocol

Objective: Determine the Selectivity Entropy (S-score) of PTHI at 10 µM.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve PTHI (CAS 28748-99-4) in 100% DMSO to 10 mM stock.

    • Validation Step: Verify solubility via nephelometry to ensure no micro-precipitates (common with scaffolds).

    • Dilute to 100 µM in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • The Panel (The "Sieve"):

    • Select a diverse panel of 50 representative kinases covering the human kinome phylogenetic tree (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

    • Critical Inclusion: Include p38α , CK2α , GSK3β , and ASK1 (known interactors of this chemotype).

  • Reaction Assembly (384-well format):

    • Well A: 5 µL Enzyme + Substrate.

    • Well B: 5 µL PTHI (Final conc: 10 µM).

    • Start: Add 5 µL 33P-ATP (at Km for each kinase).

    • Incubation: 2 hours at Room Temp.

  • Termination & Detection:

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Read on Scintillation Counter.

  • Data Calculation:

    • % Activity = [(Sample CPM - Blank CPM) / (Control CPM - Blank CPM)] * 100.

    • Hit Definition: Any kinase inhibited >50% at 10 µM is a "Hit."

Diagram 2: Profiling Workflow

Workflow Stock PTHI Stock (10mM DMSO) QC QC: Solubility Check (Nephelometry) Stock->QC Dilution Dilution to 100µM (10x Assay Conc) QC->Dilution Pass Panel Kinase Panel (n=50) + 33P-ATP Dilution->Panel Wash P81 Filter Wash (0.75% H3PO4) Panel->Wash Read Scintillation Counting Wash->Read Analysis Data Analysis (Gini Coefficient) Read->Analysis

Caption: Radiometric profiling workflow ensures functional inhibition data, filtering out false positives common in scaffold screening.

Part 5: Representative Data & Interpretation

Based on the structure-activity relationships (SAR) of tetrahydroindazoles [1, 2], the following profile is typical for the unsubstituted scaffold at 10 µM:

  • High Potency Hits (>80% Inhibition):

    • p38α MAPK: The canonical target for this pharmacophore.

    • ASK1 (MAP3K5): Often hit by indazole derivatives [3].

  • Medium Potency Hits (50-80% Inhibition):

    • CK2α: A common "off-target" for planar/semi-planar hydrophobic scaffolds.

    • DYRK1A: Share homology in the ATP pocket with MAPK.

  • Selectivity Conclusion: PTHI is not selective in its raw form. It is a "promiscuous binder." Researchers must modify the 3-phenyl ring (e.g., adding polar groups) or the tetrahydro ring (e.g., adding amides) to gain specificity.

References

  • Gaikwad, N., et al. (2022).[1] "Silico design, synthesis and biological evaluation of novel effective phenyl... 4,5,6,7-tetrahydro-1H-indazole derivatives." Journal of Medicinal and Chemical Sciences.

  • BenchChem Technical Report. (2025). "Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Amino-4,5,6,7-tetrahydro-1H-indazole."

  • Zhang, L., et al. (2021). "Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors." European Journal of Medicinal Chemistry.

  • Axten, J. M., et al. (2012).[2] "Discovery of GSK2606414... a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)."[2] Journal of Medicinal Chemistry.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike fully aromatic indazoles, the tetrahydro- variant offers a unique non-planar geometry in the fused aliphatic ring, enhancing solubility and permitting specific hydrophobic interactions within enzyme pockets.

This guide objectively compares the performance of optimized tetrahydroindazole analogs against clinical standards (such as Celecoxib for inflammation and Sunitinib for kinase inhibition). Experimental data confirms that strategic substitution at the N-1 and C-3 positions can tune selectivity between COX-2 inhibition (anti-inflammatory) and CDK2/Cyclin A inhibition (anticancer), often surpassing the potency of first-generation drugs.

Chemical Architecture & SAR Logic

To understand the performance differentials, we must first define the structural zones. The core scaffold is a fused system comprising a pyrazole ring and a cyclohexane ring.

The SAR Map

The biological activity is governed by three distinct zones:

  • Zone 1 (N-1 Position): The "Tail." Substituents here determine solubility and regioselective binding (e.g., Sigma receptor selectivity).

  • Zone 2 (C-3 Phenyl Ring): The "Warhead." Electronic modulation here (F, Cl, OMe) drives potency and target affinity.

  • Zone 3 (C-4 to C-7 Aliphatic Ring): The "Anchor." Modifications here (e.g., gem-dimethyl) affect lipophilicity and steric fit.

SAR_Map Core Core Scaffold: 4,5,6,7-Tetrahydro-1H-indazole Zone1 Zone 1 (N-1): Solubility & Regiochemistry (Aryl/Alkyl tails) Core->Zone1 N-Alkylation Zone2 Zone 2 (C-3): Electronic Modulation (Para-F, Cl, OMe) Core->Zone2 Aryl Substitution Zone3 Zone 3 (C4-C7): Steric Anchor (Gem-dimethyl, Ring size) Core->Zone3 Ring Fusion

Figure 1: Structural dissection of the tetrahydroindazole scaffold identifying key modulation zones.

Comparative Performance Analysis

Therapeutic Area A: Anti-Inflammatory (COX-2 Inhibition)

Tetrahydroindazoles are structural isosteres of the diarylheterocycle class (e.g., Celecoxib). The saturation of the fused ring allows for a slightly different binding mode that can reduce gastric toxicity.

Comparative Data: COX-2 Selectivity Experimental conditions: Human Whole Blood Assay, IC50 (µM).

Compound ClassAnalog IDSubstituent (C-3)Substituent (N-1)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Standard Celecoxib ----0.05 15.0 300
Standard Indomethacin ----0.60 0.02 0.03 (Non-selective)
AnalogTHI-4F 4-Fluoro-phenylPhenyl0.045>100>2200
AnalogTHI-4OMe 4-Methoxy-phenylMethyl0.128.570
AnalogTHI-Unsub PhenylH1.205.04.1

Key Insight: The THI-4F analog (Fluorine at para-position of C-3 phenyl) exhibits superior selectivity compared to Celecoxib. The electron-withdrawing fluorine enhances interaction with the hydrophobic pocket of COX-2 while the bulky tetrahydroindazole core prevents entry into the narrower COX-1 channel.

Therapeutic Area B: Anticancer (Kinase Inhibition)

Recent studies identify these analogs as potent inhibitors of CDK2/Cyclin A and HSP90 , critical drivers in tumor proliferation.

Comparative Data: Antiproliferative Activity (MCF-7 Breast Cancer Lines) Experimental conditions: MTT Assay, 48h exposure.

CompoundTarget MechanismIC50 (µM)Toxicity (Normal Fibroblasts)
Cisplatin (Control) DNA Crosslinking4.8 ± 0.5High
Doxorubicin (Control) Topoisomerase II0.6 ± 0.1High
THI-Kinase-1 CDK2/Cyclin Inhibitor0.4 ± 0.1 Low
THI-Kinase-2 Tubulin Polymerization1.2 ± 0.3Moderate

Key Insight: The optimized tetrahydroindazole THI-Kinase-1 demonstrates nanomolar potency superior to Cisplatin and comparable to Doxorubicin, but with a significantly improved safety profile on normal fibroblasts due to specific kinase targeting rather than general cytotoxicity.

Mechanism of Action (MOA)

The dual-action potential of these analogs relies on their ability to mimic ATP (in kinases) or Arachidonic Acid intermediates (in COX enzymes).

MOA_Pathways Drug Tetrahydroindazole Analog COX2 Target A: COX-2 Enzyme (Inflammation) Drug->COX2 Hydrophobic Pocket Binding CDK2 Target B: CDK2/Cyclin A (Cell Cycle) Drug->CDK2 ATP Competitive Inhibition Prostaglandin Block Prostaglandin E2 Synthesis COX2->Prostaglandin Inhibition Apoptosis G1/S Phase Arrest & Apoptosis CDK2->Apoptosis Activation

Figure 2: Dual mechanistic pathways. The scaffold's versatility allows it to function as a COX-2 inhibitor or a CDK2 inhibitor depending on the C-3 substitution pattern.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Chemical Synthesis (Knorr-Type Condensation)

This workflow produces the core scaffold with high regioselectivity.

Reagents:

  • 2-((Dimethylamino)methylene)cyclohexane-1,3-dione (Precursor A)

  • Substituted Phenylhydrazine Hydrochloride (Precursor B)

  • Ethanol (Solvent)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Precursor A and 1.1 eq of Precursor B in absolute ethanol.

  • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool reaction mixture to 0°C. The product often precipitates as a solid.

  • Filtration & Wash: Filter the solid and wash with cold ethanol to remove unreacted hydrazine.

  • Recrystallization: Purify using Ethanol/Water to obtain >98% purity (HPLC).

COX-2 Inhibition Assay (In Vitro)

Principle: Measures the production of PGF2α from arachidonic acid.

  • Incubation: Incubate Recombinant Human COX-2 enzyme with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) and Heme. Incubate for 2 mins.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGF2α levels using an EIA kit.

  • Calculation: $ \text{Inhibition %} = (1 - \frac{\text{Sample OD}}{\text{Control OD}}) \times 100 $.

References

  • MDPI (2025). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug: Structure Activity Relationship (SAR). Available at: [Link]

  • NIH (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Available at: [Link]

  • Minia University (2014). 1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition. (Comparative data for COX-2 selectivity). Available at: [Link]

  • NIH (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.[3] (Kinase inhibition data). Available at: [Link]

  • Arab Journal of Chemistry (2021). Molecular modeling and structural analysis of some tetrahydroindazole derivatives as COX-2 inhibitors. Available at: [Link]

Sources

Tautomeric Switching in Drug Design: A Comparative Guide to 1H- and 2H-Indazole Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as the core for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib) and metabolic modulators.[1] However, the biological utility of indazole is complicated by annular tautomerism . The scaffold exists in a dynamic equilibrium between the thermodynamically stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid).[2][3][4]

This guide provides a technical analysis of how this tautomeric switch dictates biological activity. We explore why proteins often "select" the higher-energy 2H-tautomer for binding, how to experimentally distinguish these forms, and how to lock the bioactive conformation to optimize potency.

Part 1: The Tautomeric Landscape

Thermodynamic vs. Binding Stability

In the gas phase and aqueous solution, 1H-indazole is the dominant species due to its aromatic benzenoid character.[2][4] However, the energy barrier between the two forms is relatively low, allowing the protein microenvironment to shift the equilibrium.

Feature1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)
Thermodynamic Stability Dominant (~2.3–3.6 kcal/mol more stable)Minor (Higher energy state)
Electronic Character Aromatic (Benzenoid)Quinonoid-like (Localized double bonds)
Dipole Moment Lower (~1.6 D)Higher (~3.8 D)
H-Bond Donor N1-HN2-H
H-Bond Acceptor N2N1
The "Chameleon" Effect in Kinase Pockets

The critical differentiator in biological activity is the Hydrogen Bond Donor/Acceptor (HBD/HBA) motif . Kinase hinge regions typically require a specific pattern to bind the inhibitor.

  • 1H-Binding Mode: Presents a Donor-Acceptor pattern (N1-H...O=C and N2...H-N).

  • 2H-Binding Mode: Presents an Acceptor-Donor pattern (N1...H-N and N2-H...O=C).

Many kinase inhibitors bind in the 2H-form despite it being the minor species in solution. The energy penalty paid to assume the 2H-form is compensated by the high-affinity H-bonds formed within the hydrophobic protein pocket.

Visualization: Tautomeric Equilibrium & Interaction Potential

The following diagram illustrates the electronic switching and H-bond capabilities of the two tautomers.

IndazoleTautomerism cluster_1H 1H-Indazole (Major) cluster_2H 2H-Indazole (Minor) node_1H Structure: Benzenoid Stability: High H-Bond: N1-Donor / N2-Acceptor node_2H Structure: Quinonoid Stability: Low (+3.0 kcal/mol) H-Bond: N1-Acceptor / N2-Donor node_1H->node_2H Tautomerization (Fast Equilibrium) Target Protein Binding Pocket (e.g., Kinase Hinge) node_1H->Target Low Affinity (Mismatch) node_2H->Target High Affinity (Specific H-Bonds)

Figure 1: The tautomeric equilibrium of indazole. While 1H is stable in solution, the 2H form often mediates high-affinity protein binding.

Part 2: Comparative Biological Activity

Since 1H- and 2H-indazoles rapidly interconvert, researchers cannot test them separately in a vial. Instead, regioisomeric alkylation (N1-Methyl vs. N2-Methyl) is used to "lock" the tautomeric state and probe biological preference.

Case Study: Kinase Inhibition (VEGFR/PDGFR)

In the development of drugs like Pazopanib , the positioning of the alkyl group dictates potency.

  • N1-Alkyl Derivatives: Mimic the 1H-tautomer. Often show reduced potency if the kinase requires a donor at the N2 position.

  • N2-Alkyl Derivatives: Mimic the 2H-tautomer. Frequently retain or enhance potency for targets requiring a "reverse" H-bond pattern.

Table 1: Representative SAR Data (N1 vs. N2 Substitution) Data synthesized from general kinase SAR trends (e.g., YC-1 analogs, FGFR inhibitors).

Compound ClassModificationTargetIC50 (nM)Interpretation
Indazole Core Unsubstituted (H)VEGFR2~10 - 50Equilibrates to fit pocket.
1H-Mimic N1-MethylVEGFR2> 1,000Inactive. Steric clash or loss of N1-H donor capability prevents binding.
2H-Mimic N2-MethylVEGFR2~15Active. Locks bioactive conformation; mimics the bound state of the parent drug.
Lonidamine Analog N1-BenzylHexokinaseActive1H-Preferred. For this metabolic target, the 1H-form is the bioactive species.
Lonidamine Analog N2-BenzylHexokinaseInactive2H-locking abolishes activity.
Mechanism of Action: The "Hinge Binder"

In kinase inhibitors, the indazole N2 nitrogen often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Ala, Glu residues), while the N1-H (or substituent) projects into the solvent or a hydrophobic pocket.

Key Insight: If a drug design campaign yields an active unsubstituted indazole, early N-methylation is critical to determine which tautomer is driving the activity.

Part 3: Experimental Workflows

To objectively compare and validate the active tautomer, the following self-validating workflow is recommended.

Workflow: Determining the Bioactive Tautomer

BioactiveTautomer cluster_Synth Chemical Validation cluster_Bio Biological Validation Start Hit Identification (Unsubstituted Indazole) Synth Synthesize Regioisomers (N1-Me and N2-Me) Start->Synth CoCryst Co-Crystallography (Protein + Unsub. Ligand) Start->CoCryst Sep Separation & Structural Proof (NOESY NMR / X-Ray) Synth->Sep Assay Biochemical Assay (IC50 Determination) Sep->Assay Decision Compare Activities Assay->Decision CoCryst->Decision Definitive Proof Result1 N1-Me Active / N2-Me Inactive Target binds 1H-form Decision->Result1 Result2 N2-Me Active / N1-Me Inactive Target binds 2H-form Decision->Result2

Figure 2: Strategic workflow to deconvolute indazole tautomerism in drug discovery.

Protocol: Regioisomer Synthesis & Assignment

Objective: To synthesize and distinguish N1- and N2-alkylated indazoles.

  • Alkylation: React 1H-indazole with alkyl halide (R-X) and base (e.g., Cs2CO3 or NaH) in DMF.

    • Note: This typically yields a mixture (~3:1 favoring N1).

  • Separation: Use Flash Chromatography. N1-isomers are generally less polar (higher Rf) than N2-isomers.

  • Assignment (Self-Validating Step):

    • 1H-NMR (NOE): Irradiate the N-Methyl group.

      • N1-Me: Shows NOE enhancement with the proton at C7 .

      • N2-Me: Shows NOE enhancement with the proton at C3 .

    • 13C-NMR: N2-alkylation often shifts the C3 signal upfield compared to N1-alkylation.

Protocol: Biological Assay (Kinase Inhibition)

Objective: Compare potency of isomers.

  • Preparation: Dissolve N1-Me, N2-Me, and unsubstituted parent in DMSO (10 mM stock).

  • Assay System: Use a FRET-based kinase assay (e.g., LanthaScreen) or radiometric 33P-ATP assay.

  • Execution:

    • Incubate kinase, substrate, and ATP (at Km) with varying inhibitor concentrations (1 nM - 10 µM).

    • Read signal after 60 mins.

  • Data Analysis: Fit curves to the Hill equation.

    • Validation Criteria: The unsubstituted parent should have an IC50 between the N1 and N2 derivatives (or match the active one). If the parent is more active than both, the N-H group itself is likely a critical H-bond donor.

References

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (2022). Describes the thermodynamic stability difference (2.3 kcal/mol) between 1H and 2H tautomers.[3][5] Link

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Publishing Group. (2014). Reviews the tautomeric equilibrium and biological applications of N1 vs N2 substituted indazoles. Link

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC - NIH. Discusses the synthesis, separation, and NMR characterization of N1/N2 isomers. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). (2020). Comprehensive review of indazole-based drugs (Pazopanib, Niraparib) and their binding modes.[6] Link

  • Indazoles in Drug Discovery. PharmaBlock. Highlights indazole as a privileged scaffold for kinase inhibitors and the importance of the H-bond donor/acceptor switch.[7] Link

Sources

In Vivo Efficacy of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) in Animal Models Content Type: Publish Comparison Guide

Executive Summary

The 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) scaffold represents a privileged structure in medicinal chemistry, primarily investigated for its potent anti-inflammatory and analgesic properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often cause gastric toxicity via non-selective COX inhibition, PTHI derivatives are engineered to target Cyclooxygenase-2 (COX-2) with high selectivity.

This guide analyzes the in vivo performance of PTHI in standard animal models, comparing its efficacy against market standards like Celecoxib and Diclofenac . It provides actionable protocols for validating this compound’s efficacy in your own preclinical workflows.

Mechanism of Action: The Structural Advantage

The efficacy of PTHI stems from its ability to mimic the vicinal diarylheterocycle structure found in "coxibs" (e.g., Celecoxib). The tetrahydroindazole core serves as a rigid template that orients the 3-phenyl group into the hydrophobic pocket of the COX-2 enzyme, while minimizing binding to the constitutive COX-1 isoform.

Key Pharmacological Drivers:

  • COX-2 Selectivity: Reduces the synthesis of pro-inflammatory prostaglandins (PGE2) without compromising gastric mucosal integrity.

  • ROS Scavenging: Recent studies indicate that the tetrahydroindazole moiety also possesses antioxidant capabilities, neutralizing reactive oxygen species (ROS) at the site of inflammation.

  • Cytokine Modulation: Downregulation of TNF-

    
     and IL-6 expression in inflamed tissues.
    
Visualizing the Pathway

The following diagram illustrates the intervention point of PTHI within the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGs_Good Cytoprotective PGs (Gastric Mucosa) COX1->PGs_Good PGs_Bad Pro-inflammatory PGs (Pain/Edema) COX2->PGs_Bad PTHI PTHI (Inhibitor) PTHI->COX2 Selective Inhibition

Figure 1: Mechanism of Action. PTHI selectively targets the inducible COX-2 enzyme, blocking the production of inflammatory prostaglandins while sparing the cytoprotective pathway mediated by COX-1.

Comparative Efficacy Analysis

The following data synthesizes results from standard Carrageenan-Induced Paw Edema assays (Rat/Mouse models), comparing PTHI derivatives against clinical standards.

Table 1: Comparative Efficacy Profile (4 Hours Post-Induction)

Feature3-Phenyl-Tetrahydroindazole (PTHI)Celecoxib (Standard)Diclofenac (Non-Selective)
Edema Inhibition (%) 65% – 78% 69% – 75%80% – 84%
COX-2 Selectivity (SI) High (>50)Very High (>300)Low (< 2)
Gastric Ulcer Index Low (< 1.0)Low (< 0.5)High (> 15.0)
Onset of Action Rapid (1 hr)Moderate (2 hrs)Rapid (1 hr)
ROS Scavenging Moderate NegligibleNegligible

Analyst Insight: While Diclofenac offers slightly higher absolute inhibition of edema, it comes at the cost of severe gastric toxicity. PTHI derivatives demonstrate efficacy comparable to Celecoxib but with the added benefit of antioxidant activity, which may offer superior protection in oxidative stress-driven pathologies (e.g., ischemia-reperfusion injury).

Validated Experimental Protocol

To reproduce the in vivo efficacy data, strict adherence to the Carrageenan-Induced Paw Edema protocol is required. This model is self-validating: the control group must show a significant volume increase (>40%) for the experiment to be considered valid.

Workflow Diagram

Protocol_Workflow Step1 1. Acclimatization (Wistar Rats, 180-220g) 7 Days Step2 2. Baseline Measurement (Plethysmometer) Step1->Step2 Step3 3. Drug Administration (Oral Gavage) Vehicle vs. PTHI vs. Std Step2->Step3 Step4 4. Induction (t=30min) 1% Carrageenan (Sub-plantar) Step3->Step4 Step5 5. Hourly Monitoring (1h, 2h, 3h, 4h, 6h) Step4->Step5 Step6 6. Data Analysis (% Inhibition Calculation) Step5->Step6

Figure 2: Experimental Workflow. A step-by-step timeline for the assessment of anti-inflammatory activity.

Detailed Methodology

1. Animal Preparation:

  • Use Wistar albino rats (150–200 g).

  • Fast animals for 12 hours prior to testing to ensure consistent absorption, but allow water ad libitum.

2. Compound Formulation:

  • Test Compound (PTHI): Suspend in 0.5% Carboxymethyl cellulose (CMC) or Tween-80.

  • Dose Range: Screen at 10, 25, and 50 mg/kg p.o. (oral gavage).

  • Controls: Vehicle (0.5% CMC) and Positive Control (Celecoxib 10 mg/kg or Indomethacin 10 mg/kg).

3. Induction of Inflammation:

  • 30 to 60 minutes after drug administration, inject 0.1 mL of 1% w/v Carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

4. Measurement (The Critical Step):

  • Use a digital Plethysmometer (water displacement method).

  • Measure paw volume (

    
    ) immediately before injection (
    
    
    
    ) and at hourly intervals (
    
    
    ) up to 6 hours.
  • Calculation:

    
    
    

5. Self-Validation Check:

  • If the Vehicle Control group does not exhibit a paw volume increase of at least 40-50% by hour 3, the carrageenan solution may be degraded, or the injection technique was flawed.

Critical Analysis & Troubleshooting

When evaluating PTHI, researchers often encounter variability based on the specific substitution pattern on the phenyl ring.

  • Structure-Activity Relationship (SAR) Note: The position of the phenyl group is critical. While 3-phenyl derivatives are potent, 1-phenyl analogs (N-substituted) have also shown significant efficacy in recent literature [1]. Ensure your synthesis or procurement verifies the regio-isomer purity using NMR.

  • Solubility: The 4,5,6,7-tetrahydroindazole core is lipophilic. If in vivo results are poor, verify bioavailability. Micronization or the use of pegylated excipients often improves efficacy by 20-30%.

  • Safety Profile: Unlike indomethacin, PTHI derivatives generally spare the gastric mucosa. In chronic toxicity studies (14 days), check for kidney function markers (Creatinine/Urea), as COX-2 inhibition can impact renal perfusion in volume-depleted animals.

References
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. (2015).

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical & Pharmaceutical Bulletin. (1983).

  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017).

  • 1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition. European Journal of Medicinal Chemistry. (2014).

validation of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole as a therapeutic target ligand

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole as a Therapeutic Target Ligand

Executive Summary: The Privileged Scaffold Strategy

In the landscape of modern medicinal chemistry, 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) has emerged as a "privileged scaffold"—a core molecular framework capable of providing ligands for diverse biological targets. While recent literature explores its utility in kinase inhibition (specifically CDK2/Cyclin complexes), its most robust validation lies in the development of Selective Cyclooxygenase-2 (COX-2) Inhibitors .[1]

This guide objectively evaluates PTHI as a lead scaffold for anti-inflammatory therapeutics, comparing its selectivity and safety profiles against the industry standard, Celecoxib , and the non-selective alternative, Indomethacin .[1]

Mechanistic Validation & Target Engagement

The Biological Target: COX-2

The primary therapeutic value of PTHI derivatives stems from their ability to discriminate between the constitutive COX-1 isoform (gastroprotective) and the inducible COX-2 isoform (pro-inflammatory).[1]

  • Mechanism of Action: PTHI ligands bind to the hydrophobic channel of the COX-2 enzyme, preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2), the precursor to pro-inflammatory PGE2.[1]

  • Structural Causality: The bulky "3-phenyl" moiety of the PTHI scaffold mimics the vicinal diaryl heterocycle pharmacophore found in Coxibs (e.g., Celecoxib).[1] It occupies the larger hydrophobic side pocket present in COX-2 (due to the Val523 residue) but absent in COX-1 (which has a steric Ile523 residue).[1]

Signaling Pathway Visualization

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PTHI PTHI Scaffold (Inhibitor) PTHI->COX2 Selective Inhibition PGE2 PGE2 (Pain/Fever) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets/Gut Health) PGH2->TxA2

Caption: Selective inhibition of the Arachidonic Acid cascade.[1] PTHI targets the inducible COX-2 pathway while sparing the COX-1/TxA2 homeostatic axis.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics of optimized PTHI derivatives (specifically sulfonamide-substituted analogs) against market standards.

Table 1: Selectivity and Potency Profile
FeaturePTHI Derivative (Optimized)Celecoxib (Standard of Care)Indomethacin (Non-Selective)
Primary Target COX-2COX-2COX-1 & COX-2
IC50 (COX-2) 0.04 - 0.06 µM0.05 µM0.60 µM
Selectivity Index (SI) > 250 (COX-1/COX-2)~300 (COX-1/COX-2)< 1 (Non-selective)
Ulcerogenic Index Low (< 1.[1]0)Low (< 1.[1]0)High (> 15.[1]0)
Binding Mode Hydrophobic pocket insertionSide pocket insertionArg120 salt bridge
Cardiovascular Risk Moderate (Class effect)Moderate (Black box warning)Low

Analytic Insight: While Indomethacin provides potent analgesia, its lack of selectivity leads to severe gastric toxicity (high ulcerogenic index).[1] The PTHI scaffold achieves a Selectivity Index (SI) comparable to Celecoxib.[1] Crucially, the tetrahydroindazole ring offers a distinct metabolic profile compared to the pyrazole ring of Celecoxib, potentially offering an alternative for patients with specific sulfonamide hypersensitivities (depending on the specific derivative's tail).[1]

Experimental Protocols for Validation

To validate the PTHI scaffold in your own laboratory, follow these self-validating protocols.

Synthesis Workflow (Hantzsch Condensation)

Rationale: The efficiency of the scaffold synthesis determines its viability as a drug candidate.[1] The condensation of cyclic 1,3-diketones with hydrazines is the industry standard for high yield.[1]

  • Reactants: Combine 2-acetylcyclohexanone (1.0 eq) with phenylhydrazine hydrochloride (1.1 eq).

  • Solvent System: Ethanol (absolute) with catalytic Glacial Acetic Acid.[1]

  • Condition: Reflux at 80°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Purification: Cool to room temperature. The precipitate (PTHI) is filtered, washed with cold ethanol, and recrystallized from ethanol/water.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the carbonyl signal and the appearance of the pyrazole proton (if C-3 is unsubstituted) or the aromatic phenyl signals at 7.2-7.6 ppm.[1]

In Vitro COX Inhibition Assay (Colorimetric)

Rationale: Direct measurement of peroxidase activity of heme-COX is the most robust method to determine IC50.[1]

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes; TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) substrate; Arachidonic Acid.[1]

  • Step-by-Step:

    • Incubation: Incubate enzyme (COX-1 or COX-2) with varying concentrations of PTHI (0.01 µM to 10 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

    • Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.[1]

    • Measurement: Monitor absorbance at 590 nm (blue color formation).

    • Calculation: Inhibition (%) = [1 - (Abs_sample / Abs_control)] x 100. Plot log-concentration vs. inhibition to derive IC50.[1]

Validation Workflow Diagram

Validation_Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 In Vivo Validation S1 Cyclocondensation (Diketone + Hydrazine) S2 Recrystallization S1->S2 A1 Enzyme Assay (COX-1 vs COX-2) S2->A1 Pure Ligand A2 Selectivity Index Calculation A1->A2 V1 Paw Edema Model (Anti-inflammatory) A2->V1 If SI > 50 V2 Gastric Ulcer Scoring V1->V2

Caption: Step-wise validation pipeline from chemical synthesis to in vivo safety profiling.

References

  • Abdel-Aziz, A. A., et al. (2022).[1] "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity." Molecules. Available at: [Link]

  • Gaikwad, S., et al. (2022).[1][2] "In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives." Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Zhang, L., et al. (2018).[1] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Available at: [Link]

  • Schoenleber, R. O., et al. (2021).[1][3] "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025).[1] "Compound Summary: 4,5,6,7-tetrahydro-1H-indazole." National Library of Medicine.[1] Available at: [Link][1]

Sources

Optimization of Tetrahydroindazole Scaffolds for CDK2 Selectivity: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclin-Dependent Kinase 2 (CDK2) is a critical driver of the G1/S phase transition, making it a high-priority target for cancers with CCNE1 amplification (e.g., ovarian, triple-negative breast cancer). However, the therapeutic window for CDK2 inhibitors has historically been limited by structural homology with CDK1 , an essential kinase for mitosis whose inhibition leads to severe toxicity.

This guide provides a head-to-head technical comparison of Tetrahydroindazole (THI) inhibitors, specifically analyzing the evolution from early screening hits (e.g., Compound 3 ) to optimized leads (e.g., Compound 59 ). Unlike the highly potent but promiscuous pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib), the THI scaffold offers a distinct trajectory for achieving selectivity by targeting the ATP pocket in the context of the active CDK2/Cyclin complex.

Structural Basis of Inhibition

The tetrahydroindazole scaffold functions as an ATP-competitive inhibitor. Its efficacy relies on mimicking the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

The Selectivity Challenge
  • CDK1 vs. CDK2: The ATP-binding pockets are nearly identical.

  • The THI Solution: Optimization of the THI scaffold focuses on exploiting subtle differences in the "gatekeeper" residues and the solvent-front region that become accessible only when CDK2 is complexed with Cyclin E or A.

Pathway Context

CDK2 does not act alone.[1][2][3] It requires binding to Cyclin E (G1/S transition) or Cyclin A (S phase progression).[1] The diagram below illustrates the signaling cascade where these inhibitors intervene.

CDK2_Pathway Mitogens Mitogenic Signals CyclinE Cyclin E Expression Mitogens->CyclinE Induction Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->Complex + Cyclin E Rb Rb (Tumor Suppressor) Complex->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Transcription THI Tetrahydroindazole Inhibitor THI->Complex ATP Competition

Figure 1: The CDK2/Cyclin E signaling axis. Tetrahydroindazole inhibitors target the active complex, preventing Rb phosphorylation and subsequent S-phase entry.

Head-to-Head Comparison: Hit vs. Lead

The following data compares the initial High-Throughput Screening (HTS) hit (Compound 3 ) against the structure-guided optimized lead (Compound 59 ), as detailed in seminal medicinal chemistry studies (e.g., Lee et al., Eur. J. Med. Chem.).[4][5][6][7][8][9][10][11]

Comparative Data Table
FeatureCompound 3 (Early Hit)Compound 59 (Optimized Lead)Dinaciclib (Benchmark)
Scaffold Core 7-bromo-tetrahydroindazoleFunctionalized TetrahydroindazolePyrazolo[1,5-a]pyrimidine
Binding Mode ATP-Competitive (Generic)ATP-Competitive (Complex-Stabilized)ATP-Competitive (Potent)
CDK2/CycE IC50 ~0.5 - 1.0 µM< 0.1 µM (High Potency)< 0.005 µM (Ultra Potent)
Selectivity (vs CDK1) Low (< 5-fold)Moderate (> 10-fold) Low (Equipotent)
Mechanism Binds free CDK2 & ComplexFavors CDK2/Cyclin Complex Pan-CDK binder
Solubility ModerateHigh (Polar side chains)Moderate
Technical Analysis[5][7][12]
  • Potency Shift: Compound 59 exhibits a 2- to 10-fold improvement in inhibitory activity against CDK2/Cyclin A1 and E complexes compared to Compound 3.[6][12][13]

  • Complex Specificity: Unlike the hit, the optimized THI lead shows a thermodynamic preference for the active CDK2/Cyclin complex over monomeric CDK2. This is a crucial safety feature, as it targets the proliferative state of the kinase.

  • Structural Modifications: The transition from Hit to Lead involved optimizing the C3-substituents on the indazole ring to engage specific solvent-front residues, improving the residence time within the pocket.

Experimental Validation Protocols

To validate the performance of these inhibitors, researchers must employ assays that distinguish between ATP competition and complex stability.

A. Biochemical Potency: ADP-Glo™ Kinase Assay

The ADP-Glo assay is the industry standard for this comparison because it is linear up to high ATP concentrations (1mM), allowing for accurate measurement of ATP-competitive inhibition constants (


).

Workflow Diagram:

ADPGlo_Workflow Step1 Kinase Reaction (CDK2 + Cyclin E + Substrate + ATP) Step2 Add ADP-Glo™ Reagent (40 min incubation) Step1->Step2 Action1 Depletes Unused ATP Step2->Action1 Step3 Add Detection Reagent (30 min incubation) Step2->Step3 Action2 Converts ADP -> ATP Luciferase Reaction Step3->Action2 Readout Luminescence (RLU) Step3->Readout

Figure 2: ADP-Glo Kinase Assay workflow for quantifying CDK2 inhibition.

Detailed Protocol:

  • Reagent Prep: Dilute CDK2/Cyclin E enzyme complex to 2 ng/µL in 1X Kinase Buffer. Prepare Retinoblastoma (Rb) peptide substrate at 0.2 µg/µL.

  • Compound Treatment: Dispense 1 µL of THI inhibitor (serial dilution in DMSO) into a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme mix and 2 µL of Substrate/ATP mix (final ATP concentration should be near

    
    , typically 50 µM).
    
  • Incubation: Incubate at room temperature (RT) for 60 minutes.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 mins at RT.[1][4]

  • Detection: Add 10 µL of Kinase Detection Reagent to convert generated ADP back to ATP and drive the luciferase reaction. Incubate 30 mins.

  • Measurement: Read luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a four-parameter logistic fit.

B. Cellular Selectivity: EdU Incorporation Assay

To confirm that the biochemical potency translates to cellular S-phase arrest (CDK2 dependent) rather than general toxicity (CDK1 dependent), use flow cytometry.

  • Cell Seeding: Seed OVCAR-3 (CCNE1 amplified) cells in 6-well plates.

  • Treatment: Treat with Compound 59 (at 1x, 5x, 10x biochemical IC50) for 24 hours.

  • Pulse: Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) for 2 hours prior to harvest.

  • Fixation: Harvest cells, fix with 4% paraformaldehyde, and permeabilize.

  • Staining: Perform Click chemistry reaction with Alexa Fluor 488 azide to label nascent DNA (EdU+). Counterstain with Propidium Iodide (PI) for total DNA content.

  • Analysis:

    • CDK2 Inhibition: Results in a decrease in EdU+ cells (G1 arrest).

    • CDK1 Inhibition (Off-target): Results in G2/M arrest (4N DNA content without EdU incorporation).

Conclusion

The transition from Compound 3 to Compound 59 highlights the "sweet spot" of the tetrahydroindazole scaffold: it sacrifices the extreme potency of pyrazolo-pyrimidines (like Dinaciclib) to gain necessary selectivity for the CDK2/Cyclin complex. For drug development professionals, this scaffold represents a viable strategy to target CCNE1-amplified tumors while mitigating the dose-limiting myelosuppression associated with pan-CDK inhibition.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 2021.[7][14][12]

  • CDK2/CyclinE1 Kinase Enzyme System Application Note. Promega Corporation.

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology.

  • Structural basis of CDK2 activation by cyclin E. RCSB Protein Data Bank (PDB 1W98).

Sources

Comparative Analysis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4,5,6,7-tetrahydro-1H-indazole (3-ATHI) represents a critical "middle ground" scaffold in medicinal chemistry, bridging the gap between the highly rigid, planar 3-aminoindazole and the flexible, less lipophilic 3-aminopyrazole. Its partially saturated cyclohexane ring confers unique steric properties—often described as "puckered" or "boat/chair" conformations—that allow it to access hydrophobic pockets in protein targets (specifically kinases) that are sterically forbidden to fully aromatic analogs.[1]

This guide provides a technical comparison of 3-ATHI against its primary heterocyclic alternatives, detailing its physicochemical profile, synthetic pathways, and performance as a kinase inhibitor scaffold.[1]

Part 1: Structural & Physicochemical Profiling[2]

The selection of a heterocyclic amine determines the trajectory of a lead optimization campaign.[1] 3-ATHI offers a distinct physicochemical profile characterized by increased basicity and three-dimensional complexity compared to its aromatic counterparts.[1]

Comparative Landscape: 3-ATHI vs. Alternatives

The following table contrasts 3-ATHI with 3-Aminoindazole (fully aromatic) and 3-Aminopyrazole (the minimal pharmacophore).

Feature3-Amino-4,5,6,7-tetrahydro-1H-indazole (3-ATHI)3-Amino-1H-indazole (Aromatic Analog)3-Aminopyrazole (Core Scaffold)
Structure Type Fused Bicyclic (Saturated Carbocycle)Fused Bicyclic (Aromatic Carbocycle)Monocyclic
Molecular Weight ~137.18 g/mol ~133.15 g/mol ~83.09 g/mol
Electronic Character Electron-rich (Alkyl donation from cyclohexane)Electron-deficient (Benzene fusion withdraws density)Neutral/Standard
Basicity (pKa) Higher (Pyrazolic N is more basic due to inductive effect of alkyl ring)Lower (Lone pair delocalization into benzene ring)Moderate
Lipophilicity (LogP) Moderate-High (Cyclohexane ring adds lipophilicity without aromaticity)Moderate (Flat aromatic surface)Low (High water solubility)
3D Topology 3D / Non-Planar (Cyclohexane ring adopts chair/boat conformers)2D / Planar (Rigid stacking)Planar
Solubility Moderate (Organic solvents), Good (Acidic media)Poor (Strong pi-stacking aggregation)Excellent (Polar)
Structural Evolution & Pharmacophore Logic[1]

The following diagram illustrates the structural relationship and the specific pharmacological advantages conferred by the tetrahydro- modification.

ScaffoldEvolution Pyrazole 3-Aminopyrazole (Core Hinge Binder) Indazole 3-Aminoindazole (Rigid/Planar) Pyrazole->Indazole + Benzene Fusion (Increased Rigidity) ATHI 3-ATHI (3-Amino-4,5,6,7-tetrahydro-1H-indazole) (3D/Volumetric) Indazole->ATHI + Saturation (H2/Cat) (Introduction of sp3 Character) Features Pharmacological Advantages: 1. Enhanced Basicity (Kinase Lysine Interaction) 2. Access to Hydrophobic 'Back-Pockets' 3. Reduced Aggregation (Non-Planar) ATHI->Features

Caption: Structural evolution from the core pyrazole to the tetrahydroindazole scaffold, highlighting the introduction of sp3 character and 3D volume.

Part 2: Synthetic Versatility & Protocols

The synthesis of 3-ATHI is a self-validating process driven by the condensation of hydrazine with a beta-ketonitrile equivalent. Unlike the aromatic indazole, which often requires harsh conditions (diazotization or Pd-catalyzed amination), the tetrahydro- analog is accessible via robust cyclization.

Experimental Protocol: Synthesis of 3-ATHI

Objective: Preparation of 3-amino-4,5,6,7-tetrahydro-1H-indazole from 2-oxocyclohexanecarbonitrile.

Reagents:

  • 2-Oxocyclohexanecarbonitrile (1.0 eq)[2]

  • Hydrazine Hydrate (1.2 eq, 80% or 99%)[1]

  • Ethanol (Absolute, solvent volume ~10 mL per gram of substrate)

  • Glacial Acetic Acid (Catalytic, optional for rate enhancement)

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 2-oxocyclohexanecarbonitrile in ethanol.

  • Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature. Note: Mild exotherm may occur.[1]

  • Cyclization: Heat the mixture to reflux (approx. 78-80°C) for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1).[1] The starting nitrile (higher Rf) should disappear, replaced by a lower Rf amine spot.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of original volume.[1]

    • Cool in an ice bath to induce precipitation.[1]

  • Purification: Filter the solid precipitate. Wash with cold diethyl ether or hexane to remove unreacted hydrazine.[1] Recrystallize from Ethanol/Water if necessary.[1]

Yield Expectation: 75–90% (White to off-white solid).[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Oxocyclohexanecarbonitrile + Ethanol Step1 Step 1: Addition Add Hydrazine Hydrate (1.2 eq) (Dropwise, RT) Start->Step1 Step2 Step 2: Cyclization Reflux (80°C, 4-6 hrs) Mechanism: Imine formation -> Intramolecular Nucleophilic Attack Step1->Step2 Check Checkpoint: TLC (EtOAc:Hex 1:1) Confirm disappearance of Nitrile Step2->Check Check->Step2 Incomplete Workup Workup: 1. Concentrate (Rotovap) 2. Ice Bath Crystallization 3. Filtration Check->Workup Complete Product Final Product: 3-Amino-4,5,6,7-tetrahydro-1H-indazole (Solid) Workup->Product

Caption: Step-by-step synthetic workflow for the production of 3-ATHI via the hydrazine condensation route.

Part 3: Pharmacological Performance (Kinase Inhibition)

The 3-ATHI scaffold is a "privileged structure" in kinase drug discovery.[1] Its performance relies on its ability to mimic the adenine ring of ATP while projecting the cyclohexane ring into the solvent-exposed or hydrophobic regions of the kinase pocket.

Mechanism of Action: The "Hinge Binder"

In the ATP-binding pocket of kinases (e.g., VEGFR, FGFR, CDK):

  • Donor-Acceptor Motif: The pyrazole N-H acts as a hydrogen bond donor, while the sp2 nitrogen acts as an acceptor.[1] This forms a bidentate interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

  • The "Tetrahydro" Advantage: Unlike the flat phenyl ring of 3-aminoindazole, the cyclohexyl ring of 3-ATHI puckers.[1] This allows the molecule to fit into active sites where a flat aromatic wall would cause steric clash with the "Gatekeeper" residue or the roof of the ATP pocket.[1]

Comparative Performance Data (Representative)

Note: Data below represents general trends observed in SAR studies (e.g., for CDK or VEGFR inhibitors) where the scaffold is substituted at the N1 or C4 positions.

Target Class3-ATHI Derivative Performance3-Aminoindazole Derivative PerformanceAnalysis
CDK2/Cyclin E High Potency (IC50 < 50 nM) Moderate Potency (IC50 ~ 100-500 nM)The puckered ring of 3-ATHI accommodates the specific shape of the CDK2 ATP pocket better than the flat indazole in certain substitution patterns.
VEGFR-2 Moderate Potency High Potency In VEGFR, the flat aromatic stacking (pi-pi interactions) favored by the fully aromatic indazole often yields tighter binding.
Hsp90 High Affinity Low Affinity3-ATHI derivatives are classic Hsp90 inhibitors; the scaffold mimics the resorcinol ring of radicicol or the adenine of ATP with specific steric requirements.

References

  • Synthesis of Tetrahydroindazoles

    • Title: "Pyrazoles and their Benzo Derivatives."[1][3]

    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Defines the foundational condensation of beta-ketonitriles with hydrazine.
    • Link:[1]

  • Kinase Inhibition & Scaffold Utility

    • Title: "Indazole derivatives as potent inhibitors of protein kinases."[1][3][4]

    • Source:Journal of Medicinal Chemistry.
    • Context: Comparative SAR studies showing the efficacy of amino-indazole and tetrahydro-indazole scaffolds in ATP-competitive inhibition.[1]

    • Link:[1]

  • Physicochemical Properties

    • Title: "Tautomerism and basicity of indazoles and tetrahydroindazoles."[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Context: Establishes the higher basicity of the tetrahydro- analogs compared to fully aromatic indazoles.[1]

    • Link:[1]

  • Experimental Protocol Validation

    • Title: "Synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole."
    • Source:Organic Syntheses / BenchChem Protocols.
    • Context: Standardized reaction conditions for hydrazine condens
    • Link:[1]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

[1]

Executive Summary & Chemical Profile

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a fused nitrogen-containing heterocycle often employed as a scaffold in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents).[1] Due to its lipophilic phenyl group fused with a polar indazole core, this compound exhibits specific bioavailability characteristics that necessitate strict containment to prevent environmental leaching.

Unlike common salts, this organic solid must never be disposed of down the drain . Its stability implies persistence in aquatic environments. The protocols below prioritize high-temperature incineration to ensure complete thermal destruction of the nitrogen heterocycle.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Molecular Formula C₁₃H₁₄N₂
Molecular Weight ~198.26 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2]
Hazard Class Irritant / Harmful (Class 6.1 or similar depending on jurisdiction)
Hazard Identification (GHS Classification)

Based on structural analogues (e.g., CAS 2305-79-5, 4,5,6,7-tetrahydro-1H-indazole):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE) Matrix

Effective disposal begins with exposure control. The tetrahydroindazole core is lipophilic, increasing the risk of dermal absorption.

PPE CategorySpecification & Rationale
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness). Rationale: Standard latex is permeable to many organic solvents used to dissolve this compound. Double-gloving is recommended during spill cleanup.
Respiratory N95 (US) or P2 (EU) Dust Mask. Required when weighing or transferring solids to prevent inhalation of fine particulates (H335).[1]
Eye Protection Chemical Safety Goggles. Side shields alone are insufficient if working with liquid mother liquors where splashing is a risk (H319).[1]
Body Defense Lab Coat (Cotton/Poly blend). Ensure wrists are covered.[1]

Disposal Decision Logic (Workflow)

The following diagram outlines the critical decision path for disposing of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole, distinguishing between pure solids and solution-phase waste.

DisposalWorkflowStartWaste Generation:3-Phenyl-4,5,6,7-tetrahydro-1H-indazoleStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Filter Cake)StateCheck->SolidPathDry SolidLiquidPathLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidPathIn SolutionContainerPlace in Wide-MouthHDPE JarSolidPath->ContainerLabelSolidLabel: 'Hazardous Waste'(Toxic/Irritant)Container->LabelSolidIncinerationFinal Disposal:High-Temp IncinerationLabelSolid->IncinerationSolventCheckCheck Solvent TypeLiquidPath->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensCarboyHaloSegregate: HalogenatedWaste Stream (Red Can)Halo->CarboyHaloCarboyNonHaloSegregate: OrganicWaste Stream (Safety Can)NonHalo->CarboyNonHaloCarboyHalo->IncinerationCarboyNonHalo->Incineration

Figure 1: Decision tree for the segregation and disposal of phenyl-tetrahydroindazole waste. Note the strict segregation of halogenated solvents to prevent downstream incinerator corrosion and dioxin formation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, weighing paper, contaminated gloves, and filter cakes.

  • Containment: Do not throw loose powder into general trash. Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

    • Why: HDPE is resistant to organic leaching and prevents the aerosolization of the irritant powder.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Phenyl-4,5,6,7-tetrahydro-1H-indazole" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: If the primary container is small (e.g., a vial), place it inside a larger "Lab Pack" drum destined for incineration.

  • Final Disposition: Ship for incineration .

    • Mechanism:[6] Thermal oxidation at >1000°C breaks the indazole rings into nitrogen oxides (

      
      ), 
      
      
      , and water, effectively destroying biological activity.
Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.

  • Solvent Identification: Determine the primary solvent.

    • Critical: Do not mix Halogenated (e.g., Dichloromethane) with Non-Halogenated (e.g., Methanol) solvents unless your facility explicitly permits "Commingled Waste."

  • Transfer: Pour into the appropriate safety carboy (typically grounded steel or HDPE).

    • Safety Check: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste carboy. Do not rinse with water down the sink.

  • Record Keeping: Log the addition on the waste tag.

    • Entry: "Solution of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (<1%) in [Solvent Name]."

Spill Management & Emergency Response

Scenario: You have dropped a vial containing 500mg of solid powder.

  • Evacuate & Ventilate: If a dust cloud formed, leave the immediate area for 5 minutes to allow settling.

  • Don PPE: Nitrile gloves (double layer), lab coat, goggles, and N95 respirator.

  • Dry Cleanup (Do Not Sweep):

    • Technique: Use a scoop or spatula to gently lift the bulk solid. Avoid creating dust.[4][5]

    • Alternative: Cover the spill with a wet paper towel (dampened with water or methanol) to suppress dust, then scoop up the wet mass.

  • Surface Decontamination:

    • Wipe the area with a soap/water solution followed by an ethanol wipe.

    • Reasoning: The phenyl-indazole structure is lipophilic; ethanol helps solubilize and remove microscopic residues that water leaves behind.

  • Disposal of Debris: Place all scoops, wipes, and gloves into the Solid Hazardous Waste stream (Protocol A).

Regulatory Compliance (RCRA)

In the United States, waste classification is governed by the EPA's Resource Conservation and Recovery Act (RCRA).

  • Listing Status: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic).[1]

  • Characteristic Determination:

    • Unless mixed with a flammable solvent (D001), it likely does not meet characteristics for Corrosivity (D002) or Reactivity (D003).

    • Toxicity (D004-D043): While not a standard TCLP contaminant, its biological activity requires it to be managed as Non-Regulated Hazardous Waste or State-Regulated Waste depending on local laws (e.g., California Title 22).[1]

  • Best Practice: Treat as RCRA Hazardous by characteristic of toxicity to ensure incineration, rather than landfilling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2025).[2] Compound Summary: 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5).[1][2][4][7][8] National Library of Medicine. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 2
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.